molecular formula C13H12BrN4NaO5 B1248908 Azumolene sodium CAS No. 91524-18-4

Azumolene sodium

Cat. No.: B1248908
CAS No.: 91524-18-4
M. Wt: 407.15 g/mol
InChI Key: WONASCBDLCRVNQ-CETSFZMCSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azumolene sodium, also known as Azumolene sodium, is a useful research compound. Its molecular formula is C13H12BrN4NaO5 and its molecular weight is 407.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Azumolene sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azumolene sodium including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

91524-18-4

Molecular Formula

C13H12BrN4NaO5

Molecular Weight

407.15 g/mol

IUPAC Name

sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;dihydrate

InChI

InChI=1S/C13H9BrN4O3.Na.2H2O/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;;;/h1-6H,7H2,(H,17,19,20);;2*1H2/q;+1;;/p-1/b16-6+;;;

InChI Key

WONASCBDLCRVNQ-CETSFZMCSA-M

SMILES

C1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.O.O.[Na+]

Isomeric SMILES

C1C(=O)[N-]C(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br.O.O.[Na+]

Canonical SMILES

C1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.O.O.[Na+]

Synonyms

1-(((5-(4-bromophenyl)-2-oxazolyl)methylene)amino)-2,4-imidazlidinedione
azumolene
azumolene, sodium salt, dihydrate
EU 4093
EU-4093
EU4093

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Mechanism of Action of Azumolene Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Drug Development Scientists, and Pharmacologists. Subject: Azumolene Sodium (CAS: 105336-14-9) – A Novel Ryanodine Receptor Modulator.

Executive Summary

Azumolene sodium is a direct-acting skeletal muscle relaxant designed to address the physicochemical limitations of dantrolene sodium. While equipotent to dantrolene in mitigating Malignant Hyperthermia (MH) crises, azumolene distinguishes itself through a ~30-fold increase in water solubility.[1][2][3] This guide details its molecular mechanism: the allosteric inhibition of the Ryanodine Receptor 1 (RyR1) via the R12 domain, stabilization of the channel's closed state, and the subsequent decoupling of excitation-contraction (EC) hyper-activation.

Molecular Pharmacology & Physicochemical Profile

The primary barrier to rapid dantrolene administration in emergency MH scenarios is its poor aqueous solubility, necessitating large volumes of fluid for reconstitution. Azumolene overcomes this by replacing the p-nitrophenyl moiety of dantrolene with a p-bromo-phenyl group.[2]

Table 1: Comparative Physicochemical Profile (Azumolene vs. Dantrolene)
FeatureDantrolene SodiumAzumolene SodiumClinical Implication
Chemical Modification p-nitrophenyl groupp-bromo-phenyl groupBromine substitution enhances polarity and solvation.
Water Solubility Low (~0.3 mg/mL)High (~9-10 mg/mL)~30-fold increase allows for rapid bolus injection with minimal volume.
Potency (IC50) ~1.6 - 3.5 µM (Mouse Soleus)~2.4 - 2.8 µM (Mouse Soleus)Statistically equipotent in inhibiting caffeine-induced contractures.[3]
RyR1 Binding Site Amino acids 590–609Amino acids 590–609Identical pharmacophore target (R12 domain).
Half-Life ~10-15 hoursSimilar profileSustained therapeutic window for preventing MH recurrence.

Mechanism of Action: The RyR1 "Clamshell" Blockade[4]

Azumolene does not paralyze muscle at the neuromuscular junction; rather, it uncouples the excitation-contraction cascade intracellularly.

Binding Site & Conformational Locking

Azumolene binds to the R12 domain of the RyR1 homotetramer, specifically interacting with amino acid residues 590–609. Recent crystallographic data suggests a cooperative binding mode involving Trp880 and Trp994 .[4]

  • The "Clamshell" Effect: Upon binding, azumolene induces a "clamshell-like" closure of the R12 domain.[4] This conformational change is allosterically transmitted to the channel pore.

  • Stabilization of the Closed State: This closure increases the energy barrier required for the channel to transition to the open state (Po), effectively "locking" the RyR1 in a closed conformation even in the presence of triggers like volatile anesthetics or halothane.

Inhibition of Calcium-Induced Calcium Release (CICR)

In an MH crisis, a mutation in RyR1 renders the channel hypersensitive to luminal Ca2+ and depolarizing triggers, leading to a runaway positive feedback loop (CICR).

  • Spark Frequency vs. Duration: Azumolene significantly reduces the frequency of Ca2+ sparks (spontaneous release events) but does not alter the duration or amplitude of individual sparks. This indicates it reduces the probability of channel opening (gating) rather than plugging the pore physically.

Store-Operated Calcium Entry (SOCE) Modulation

Azumolene exhibits a unique dual-action by inhibiting a specific component of SOCE that is coupled to RyR1 activation.[5] It blocks Ca2+ entry triggered by caffeine/ryanodine but leaves thapsigargin-induced (passive depletion) SOCE intact.[5] This suggests Azumolene selectively targets the functional coupling between RyR1 and the extracellular entry machinery (likely Orai1/STIM1 complex) during active signaling.

Visualization: RyR1 Signaling & Azumolene Blockade

AzumoleneMechanism cluster_SOCE Secondary Effect Trigger Trigger (Halothane/Succinylcholine) RyR1_Open RyR1 Channel (Hypersensitive/Open State) Trigger->RyR1_Open Activates Ca_Flood Sarcoplasmic Reticulum Ca2+ Flood RyR1_Open->Ca_Flood Unchecked Release Hypermetabolism Hypermetabolic Crisis (Heat/Acidosis/Rigidity) Ca_Flood->Hypermetabolism Causes Azumolene Azumolene Sodium R12_Domain RyR1 R12 Domain (Residues 590-609) Azumolene->R12_Domain Binds (Trp880/Trp994) SOCE Store-Operated Ca2+ Entry (RyR1-Coupled) Azumolene->SOCE Inhibits Conf_Change Conformational Change (Clamshell Closure) R12_Domain->Conf_Change Induces RyR1_Closed RyR1 Stabilized (Closed State) Conf_Change->RyR1_Closed Locks RyR1_Closed->RyR1_Open Inhibits Transition

Figure 1: Azumolene binds the R12 domain, locking RyR1 in a closed state and blocking the MH cascade.

Experimental Validation Protocols

To verify the mechanism of action described above, the following self-validating experimental workflows are standard in the field.

Protocol A: [3H]Ryanodine Binding Assay

Purpose: To quantify the stabilization of the closed state. Ryanodine preferentially binds to the open state of the channel; therefore, reduced binding indicates channel closure.

  • Preparation: Isolate heavy Sarcoplasmic Reticulum (SR) vesicles from skeletal muscle (porcine or rabbit).

  • Incubation: Incubate SR vesicles (0.1 mg/mL) with [3H]ryanodine (10 nM) in a buffer containing 1M KCl (to promote open state) and varying concentrations of Azumolene (0.1 - 100 µM).

  • Filtration: Filter samples through GF/B glass fiber filters to trap protein-bound ligand.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Validation: A dose-dependent decrease in [3H]ryanodine binding confirms Azumolene is reducing the population of open channels.

Protocol B: Ca2+ Spark Analysis (Confocal Microscopy)

Purpose: To distinguish between pore blocking (reduced amplitude) and gating inhibition (reduced frequency).

  • Tissue Prep: Enzymatically dissociate Flexor Digitorum Brevis (FDB) muscle fibers.

  • Permeabilization: Saponin-permeabilize fibers to allow direct access to the intracellular environment while maintaining SR integrity.

  • Dye Loading: Perfuse with Fluo-4 (Ca2+ indicator).

  • Imaging: Use Line-scan confocal microscopy (x-y-t mode) to record spontaneous Ca2+ release events (sparks).

  • Treatment: Apply Azumolene (1-10 µM).

  • Analysis:

    • Frequency (Sparks/sec): Should decrease significantly.

    • FDHM (Full Duration at Half Maximum): Should remain unchanged.

    • FWHM (Full Width at Half Maximum): Should remain unchanged.

Visualization: Experimental Workflow Logic

ExperimentalWorkflow Input Permeabilized Muscle Fibers Baseline Record Baseline Ca2+ Sparks Input->Baseline Add_Azumolene Apply Azumolene (1-10 µM) Baseline->Add_Azumolene Measure_Freq Measure Frequency (Events/sec) Add_Azumolene->Measure_Freq Measure_Amp Measure Amplitude (ΔF/F0) Add_Azumolene->Measure_Amp Result_Freq Decreased Frequency (Gating Inhibition) Measure_Freq->Result_Freq Observed Effect Result_Amp Unchanged Amplitude (No Pore Block) Measure_Amp->Result_Amp Control Check

Figure 2: Workflow distinguishing gating inhibition from pore blocking using Ca2+ spark analysis.

References

  • Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development. ResearchGate. [Link][4][6]

  • Azumolene reverses episodes of malignant hyperthermia in susceptible swine. PubMed (NIH). [Link]

  • Effects of azumolene on Ca2+ sparks in skeletal muscle fibers. PubMed (NIH). [Link]

  • Azumolene Inhibits a Component of Store-Operated Calcium Entry Coupled to the Skeletal Muscle Ryanodine Receptor. Journal of Biological Chemistry (via NIH). [Link]

  • Physico-Chemical Characterization and Analytical Development for Sodium Azumolene. UNESP. [Link]

Sources

Technical Whitepaper: Azumolene Sodium – Structural Pharmacodynamics and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

To the Research and Development Team:

This technical guide provides a structural and functional analysis of Azumolene Sodium , a pivotal pharmaceutical candidate in the management of Malignant Hyperthermia (MH) and calcium handling channelopathies.

Unlike standard summaries, this document focuses on the structural determinants of Azumolene’s superior solubility compared to Dantrolene and provides actionable protocols for its characterization in a research setting.

Executive Summary

Azumolene sodium (EU-4093) is a hydantoin derivative and a structural analogue of the standard-of-care agent, Dantrolene sodium. It functions as a skeletal muscle relaxant by inhibiting calcium release from the sarcoplasmic reticulum (SR) via the Ryanodine Receptor 1 (RyR1).[1]

The Critical Differentiator: While equipotent to Dantrolene in reversing MH crises, Azumolene possesses approximately 30-fold greater water solubility . This physicochemical advantage addresses the primary clinical limitation of Dantrolene—the difficulty of rapid reconstitution in emergency scenarios.

Chemical Identity & Structural Analysis[2]

Azumolene is often described simply as a "bromo-analogue" of Dantrolene. However, a rigorous chemical analysis reveals two distinct structural modifications that contribute to its unique profile:

  • Halogen Substitution: Replacement of the p-nitrophenyl group with a p-bromophenyl group.

  • Heterocyclic Variation: Replacement of the furan ring (in Dantrolene) with an oxazole ring.

Structural Comparison
FeatureDantrolene SodiumAzumolene Sodium
Core Heterocycle Furan (5-membered, oxygen)Oxazole (5-membered, O & N)
Tail Group p-Nitrophenyl (NO₂)p-Bromophenyl (Br)
Hydantoin Moiety 1-aminohydantoin1-aminohydantoin
Molecular Formula C₁₄H₉N₄NaO₅C₁₃H₈BrN₄NaO₃
Molecular Weight 336.2 g/mol (anhydrous)371.1 g/mol
CAS Number 14663-23-1105336-14-9
Chemical Structure Visualization

The following diagram illustrates the synthesis logic and structural relationship.

ChemicalStructure cluster_legend Structural Evolution Precursor1 1-Aminohydantoin Reaction Condensation (Acid Catalyzed) Precursor1->Reaction Precursor2 5-(4-bromophenyl)-2-oxazolecarbaldehyde Precursor2->Reaction Azumolene Azumolene (Free Acid) (Oxazole Ring + Bromo Group) Reaction->Azumolene NaOH NaOH Treatment Azumolene->NaOH AzumoleneNa Azumolene Sodium (High Solubility Salt) NaOH->AzumoleneNa Dantrolene Contrast: Dantrolene (Furan + Nitro)

Figure 1: Synthetic pathway and structural evolution of Azumolene Sodium.

Physicochemical Properties[2][3][4][5][6]

The clinical viability of Azumolene rests on its solubility profile. Dantrolene's poor solubility necessitates large volumes of fluid for reconstitution (60 mL per 20 mg vial), causing delays in MH treatment. Azumolene sodium dissolves significantly faster and at higher concentrations.

PropertyValue / ObservationClinical Implication
Water Solubility ~10 mg/mL (approx.)30x higher than Dantrolene. Allows for rapid bolus injection.
Appearance Off-white to pale yellow crystalline solidDistinct from the bright orange color of Dantrolene (nitro group effect).
Stability Stable for ≥ 2 years at -20°CSuitable for long-term stockpiling in hospital pharmacies.
pKa ~8.6 (Hydantoin ring)Requires alkaline pH for optimal stability in solution.
Reconstitution Rapid dissolution in sterile waterEliminates the "shaking fatigue" associated with Dantrolene.

Mechanism of Action & Pharmacology

Azumolene functions as a Ryanodine Receptor Antagonist . It modulates the Excitation-Contraction Coupling (ECC) process in skeletal muscle.

Primary Target: RyR1
  • Binding Site: Binds to the RyR1 channel on the sarcoplasmic reticulum (SR).

  • Effect: Stabilizes the closed state of the channel, preventing uncontrolled Ca²⁺ efflux triggered by volatile anesthetics (e.g., halothane) or depolarizing muscle relaxants (succinylcholine).

  • Selectivity: Like Dantrolene, Azumolene is highly selective for RyR1 (skeletal) over RyR2 (cardiac), minimizing cardiac side effects.

Secondary Mechanism: SOCE Inhibition

Recent evidence suggests Azumolene also inhibits Store-Operated Calcium Entry (SOCE).[2]

  • Pathway: It inhibits the component of SOCE that is functionally coupled to RyR1 activation.[3]

  • Significance: This reduces the refilling of SR calcium stores during chronic depolarization, further dampening the hypermetabolic state.

MechanismOfAction Trigger Trigger Agent (Halothane / Succinylcholine) RyR1 Ryanodine Receptor 1 (Open State) Trigger->RyR1 Activates CaRelease Uncontrolled Ca2+ Release (Sarcoplasmic Reticulum) RyR1->CaRelease Stabilization Stabilized Closed State (Normal Ca2+ Homeostasis) RyR1->Stabilization With Azumolene Azumolene Azumolene Sodium Inhibition Allosteric Inhibition Azumolene->Inhibition Inhibition->RyR1 Blocks SOCE Store-Operated Ca2+ Entry (Extracellular Influx) Inhibition->SOCE Decouples Hypermetabolism Hypermetabolic Crisis (Heat, Acidosis, Rigidity) CaRelease->Hypermetabolism

Figure 2: Pharmacodynamic pathway of Azumolene Sodium at the neuromuscular junction.

Experimental Protocols

For researchers evaluating Azumolene, the following protocols ensure data integrity and reproducibility.

In Vitro Calcium Release Assay (Skeletal Muscle)

Objective: Quantify the potency of Azumolene in inhibiting caffeine-induced Ca²⁺ release.

  • Preparation:

    • Isolate interosseous muscles from wild-type or MH-susceptible (Ryr1 Y522S) mice.

    • Load fibers with Fura-2 AM (5 µM) for 45 minutes at room temperature.

  • Baseline Recording:

    • Perfuse with Tyrode’s solution. Measure fluorescence ratio (340/380 nm) to establish resting Ca²⁺.

  • Azumolene Treatment:

    • Incubate fibers with Azumolene Sodium (0.1 – 20 µM) for 10 minutes.

    • Control: Use vehicle (DMSO <0.1% or water) in parallel.

  • Challenge:

    • Apply Caffeine (20 mM) bolus.

  • Data Analysis:

    • Measure the peak amplitude of the Ca²⁺ transient.

    • Calculate IC₅₀. Azumolene should show an IC₅₀ comparable to Dantrolene (~1-3 µM).[4]

Solubility & Stability Testing

Objective: Verify the solubility advantage over Dantrolene.

  • Reagents: Lyophilized Azumolene Sodium, Lyophilized Dantrolene Sodium, Sterile Water for Injection (SWFI).

  • Protocol:

    • Add 10 mg of Azumolene Na to 1 mL SWFI. Vortex for 30 seconds.

    • Add 10 mg of Dantrolene Na to 1 mL SWFI. Vortex for 30 seconds.

  • Observation:

    • Azumolene should yield a clear, pale yellow solution (Soluble).

    • Dantrolene will remain a suspension (Insoluble; requires ~30 mL for 10 mg).

  • Quantification: Filter supernatants and analyze via HPLC (C18 column, Mobile Phase: Acetonitrile/Phosphate Buffer, UV detection at 320 nm).

Therapeutic Applications

Malignant Hyperthermia (MH)

Azumolene is the primary alternative to Dantrolene for MH. Its rapid solubility allows for faster administration of the initial bolus (2.5 mg/kg), which is critical in arresting the fulminant hypermetabolic crisis.

Exertional Rhabdomyolysis

Due to its ability to dampen SR calcium leak without complete paralysis, Azumolene is being investigated for preventing muscle damage in exertional rhabdomyolysis and heat stroke models.

Comparison of Efficacy
  • Potency: Equipotent to Dantrolene (1:1 molar basis).

  • Duration: Similar pharmacokinetic half-life in animal models.

  • Safety: Reduced potential for thrombophlebitis due to lower pH requirements and volume load compared to traditional Dantrolene formulations.

References

  • PubChem. (n.d.). Azumolene | C13H9BrN4O3. National Library of Medicine. Retrieved from [Link]

  • Sudo, R. T., et al. (2008). Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle. Basic & Clinical Pharmacology & Toxicology. Retrieved from [Link]

  • Zhao, X., et al. (2006).[2][3][5] Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor.[3][5] Journal of Biological Chemistry. Retrieved from [Link]

  • Thota, S., et al. (2018). N-Acylhydrazones as drugs. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • White, R. L. (1977). U.S. Patent No.[6] 4,049,650. 1-[(5-aryl-2-oxazolyl)methyleneamino]-2,4-imidazolidinediones. U.S. Patent and Trademark Office. Retrieved from

Sources

Azumolene Sodium: A Technical Guide to a Novel Skeletal Muscle Relaxant for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Innovation in Skeletal Muscle Relaxants

The landscape of skeletal muscle relaxants has been long dominated by a limited number of therapeutic options, each with its own set of challenges, from sedative effects to narrow therapeutic windows. For conditions of debilitating spasticity and life-threatening hypermetabolic states such as Malignant Hyperthermia (MH), the need for novel, effective, and safer pharmacological interventions is paramount. This guide introduces azumolene sodium, a direct-acting skeletal muscle relaxant and a structural analog of dantrolene, poised to address some of the critical limitations of its predecessor. With its significantly enhanced water solubility, azumolene sodium presents a promising avenue for researchers, scientists, and drug development professionals. This document serves as an in-depth technical resource, elucidating the core scientific principles of azumolene sodium and providing a practical framework for its investigation.

Molecular Profile and Physicochemical Properties of Azumolene Sodium

Azumolene sodium, with the chemical name 1-[[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylidene]amino]imidazolidine-2,4-dione sodium salt, is a structural analog of dantrolene.[1] The key modification lies in the substitution of the para-nitrophenyl group of dantrolene with a para-bromophenyl group.[1] This seemingly subtle alteration has a profound impact on the compound's physicochemical properties, most notably its aqueous solubility.

PropertyAzumolene SodiumDantrolene SodiumReference
Chemical Formula C₁₃H₈BrN₄NaO₃C₁₄H₉N₄NaO₅[1]
Molecular Weight 371.1 g/mol 336.2 g/mol [1]
Appearance Off-White to Pale Yellow SolidOrange Powder[2]
Aqueous Solubility ~30-fold more soluble than dantrolene sodiumPoorly soluble[1][3]
Storage Store at -20°CRoom temperature[1]

The enhanced water solubility of azumolene sodium is a critical advantage, particularly in acute clinical settings like an MH crisis, where rapid administration of a therapeutic agent is crucial.[1] This property overcomes a significant logistical hurdle associated with dantrolene, which requires a large volume of sterile water for reconstitution.[1]

Mechanism of Action: Targeting the Ryanodine Receptor

Azumolene sodium exerts its muscle relaxant effect through a direct action on the skeletal muscle, specifically by modulating the ryanodine receptor (RyR1), the primary calcium release channel in the sarcoplasmic reticulum (SR).[4] The excitation-contraction (E-C) coupling in skeletal muscle is critically dependent on the release of calcium ions from the SR into the myoplasm, which then triggers the interaction of actin and myosin filaments, leading to muscle contraction.

In hypermetabolic states like Malignant Hyperthermia, uncontrolled release of Ca²⁺ from the SR leads to sustained muscle contracture, a rapid increase in metabolism, and a life-threatening rise in body temperature.[1] Azumolene, like dantrolene, intervenes in this pathological cascade by inhibiting the opening of the RyR1 channel, thereby attenuating the release of calcium from the SR.[4]

Studies have shown that azumolene suppresses the frequency of spontaneous Ca²⁺ release events, known as "Ca²⁺ sparks," in a dose-dependent manner.[4] This suggests that azumolene decreases the probability of RyR1 channel opening. Interestingly, it appears to have minimal effect on the duration of the channel opening itself. Furthermore, azumolene has been shown to inhibit a component of store-operated calcium entry (SOCE) that is coupled to the RyR1, further contributing to the reduction of myoplasmic calcium levels.[2]

Azumolene_Mechanism_of_Action cluster_muscle_fiber Skeletal Muscle Fiber cluster_sr Sarcoplasmic Reticulum (SR) RyR1 Ryanodine Receptor 1 (RyR1) Ca_Myo Ca²⁺ RyR1->Ca_Myo Ca²⁺ Release Ca_SR Ca²⁺ Ca_SR->RyR1 Myoplasm Myoplasm Contraction Muscle Contraction Ca_Myo->Contraction Azumolene Azumolene Sodium Azumolene->Inhibition Inhibition->RyR1 Inhibits

Caption: Azumolene sodium's mechanism of action at the sarcoplasmic reticulum.

Pharmacokinetics: Insights from the Parent Compound, Dantrolene

As of the writing of this guide, detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for azumolene sodium in humans is not extensively published. However, valuable insights can be gleaned from the well-characterized pharmacokinetic profile of its parent compound, dantrolene sodium. It is important to note that the increased water solubility of azumolene may lead to differences in its absorption and distribution characteristics compared to dantrolene.

Pharmacokinetic ParameterDantrolene SodiumReference
Absorption Approximately 70% absorbed after oral administration.[5]
Time to Peak Plasma Concentration (Tmax) Within 6 hours after oral administration.[5]
Elimination Half-life (t½) Approximately 8.7 hours in adults after a 100 mg oral dose; 12.1 hours after intravenous administration.[5]
Metabolism Primarily metabolized in the liver by microsomal enzymes to 5-hydroxy and acetamido analogs.[4][5]
Excretion Excreted in the urine.[4]

Causality Behind the Data: The hepatic metabolism of dantrolene suggests that liver function could significantly impact its clearance and, by extension, that of azumolene. The relatively long half-life of dantrolene allows for sustained therapeutic effects. The increased solubility of azumolene could potentially lead to a faster onset of action, a hypothesis that warrants further investigation in dedicated pharmacokinetic studies.

Preclinical Efficacy and Safety Profile

In vitro and in vivo studies have demonstrated that azumolene is equipotent to dantrolene in its ability to inhibit pharmacologically-induced muscle contractures.[1]

Key Preclinical Findings:

  • Inhibition of Muscle Contracture: Azumolene effectively blocks and reverses caffeine- and halothane-induced contractures in isolated muscle preparations from both normal and MH-susceptible animals and humans.[6]

  • Malignant Hyperthermia Models: In MH-susceptible swine, azumolene has been shown to be effective in terminating MH episodes triggered by halothane inhalation.[7]

  • Dose-Dependent Muscle Relaxation: Intravenous administration of azumolene in guinea pigs resulted in a dose-dependent decrease in muscle twitch response.[6]

Safety and Toxicology:

Preliminary toxicological studies in rats have indicated that at high doses, azumolene may induce a mild and reversible inflammatory reaction in the liver and necrosis in skeletal muscle. These effects were not observed at lower doses. Further comprehensive toxicology studies are essential to fully characterize the safety profile of azumolene for potential clinical development.

Experimental Protocols for the Evaluation of Azumolene Sodium

The following protocols are provided as a guide for the preclinical evaluation of azumolene sodium. These methodologies are based on established practices for the assessment of skeletal muscle relaxants.

In Vitro Contracture Test (IVCT) for Malignant Hyperthermia Susceptibility

The IVCT is the gold standard for diagnosing MH susceptibility and serves as a robust platform for evaluating the efficacy of drugs like azumolene.[8]

Objective: To determine the potency of azumolene sodium in preventing and reversing halothane- and caffeine-induced contractures in isolated skeletal muscle fibers.

Materials:

  • Isolated skeletal muscle bundles (e.g., from human biopsy or MH-susceptible swine).

  • Krebs-Ringer solution (composition: NaCl 118.1 mM, KCl 3.4 mM, MgSO₄ 0.8 mM, KH₂PO₄ 1.2 mM, Glucose 11.1 mM, NaHCO₃ 25.0 mM, CaCl₂ 2.5 mM; pH 7.4).

  • Halothane.

  • Caffeine.

  • Azumolene sodium stock solution.

  • Tissue organ bath system with force transducer.

  • Carbogen gas (95% O₂ / 5% CO₂).

Step-by-Step Methodology:

  • Muscle Preparation: Freshly excised skeletal muscle bundles (approximately 2-3 mm in diameter and 2 cm in length) are mounted vertically in a tissue organ bath containing Krebs-Ringer solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration: The muscle is allowed to equilibrate for at least 30 minutes under a resting tension of 1-2 grams.

  • Baseline Contractility: Establish a baseline by stimulating the muscle with a supramaximal electrical stimulus to elicit a twitch response.

  • Preventative Protocol:

    • Pre-incubate the muscle with varying concentrations of azumolene sodium for 20-30 minutes.

    • Introduce a known concentration of halothane (e.g., 2%) or caffeine (e.g., 2 mM) into the bath.

    • Record the resulting contracture force.

    • A potent preventative agent will significantly reduce the contracture force compared to a control muscle without azumolene.

  • Reversal Protocol:

    • Induce a sustained contracture by exposing the muscle to halothane or caffeine.

    • Once a stable contracture is achieved, add increasing concentrations of azumolene sodium to the bath.

    • Record the relaxation of the muscle.

    • An effective reversal agent will cause a dose-dependent reduction in the contracture force.

Self-Validation: The protocol's integrity is maintained by including a positive control (dantrolene sodium) and a negative control (vehicle). The dose-response relationship should be reproducible across multiple muscle samples.

IVCT_Workflow Start Start Muscle_Prep Muscle Preparation & Mounting Start->Muscle_Prep Equilibration Equilibration (30 min, 37°C) Muscle_Prep->Equilibration Baseline Establish Baseline Twitch Response Equilibration->Baseline Decision Select Protocol Baseline->Decision Preventative Preventative Decision->Preventative Preventative Reversal Reversal Decision->Reversal Reversal Pre_Incubate Pre-incubate with Azumolene Preventative->Pre_Incubate Induce_Contracture Induce Contracture (Halothane/Caffeine) Reversal->Induce_Contracture Add_Agonist Add Halothane/ Caffeine Pre_Incubate->Add_Agonist Add_Azumolene Add Azumolene Induce_Contracture->Add_Azumolene Record_Force Record Contracture Force Add_Agonist->Record_Force Record_Relaxation Record Muscle Relaxation Add_Azumolene->Record_Relaxation Analyze Analyze Data Record_Force->Analyze Record_Relaxation->Analyze End End Analyze->End

Caption: Workflow for the In Vitro Contracture Test (IVCT).

In Vivo Electrophysiological Assessment in an Animal Model

This protocol provides a framework for evaluating the muscle relaxant effects of azumolene sodium in a live animal model.

Objective: To quantify the dose-dependent effect of intravenously administered azumolene sodium on skeletal muscle twitch tension.

Materials:

  • Anesthetized animal (e.g., guinea pig, rat).

  • Isotonic force transducer.

  • Nerve stimulator.

  • Data acquisition system.

  • Intravenous catheter.

  • Azumolene sodium solution for injection.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize the animal and maintain a stable plane of anesthesia throughout the experiment.

  • Surgical Preparation: Isolate the sciatic nerve and the gastrocnemius muscle of one hind limb. Attach the Achilles tendon to an isotonic force transducer.

  • Nerve Stimulation: Place stimulating electrodes on the sciatic nerve. Deliver single supramaximal electrical pulses to elicit twitch contractions of the gastrocnemius muscle.

  • Baseline Recording: Record a stable baseline of twitch tension for at least 15-20 minutes.

  • Drug Administration: Administer a bolus dose of azumolene sodium intravenously via a catheter.

  • Data Recording: Continuously record the twitch tension for a defined period after drug administration.

  • Dose-Response: Administer increasing doses of azumolene sodium to generate a dose-response curve.

  • Data Analysis: Calculate the percentage inhibition of twitch tension at each dose relative to the baseline. Determine the IC₅₀ (the concentration of drug that causes 50% inhibition of the maximal response).

Trustworthiness of the Protocol: The reliability of this in vivo assay is ensured by maintaining stable anesthesia, body temperature, and hydration of the animal. A vehicle control group is essential to account for any time-dependent changes in muscle contractility.

Future Directions and Concluding Remarks

Azumolene sodium represents a significant advancement in the field of skeletal muscle relaxants. Its improved water solubility addresses a critical limitation of dantrolene, potentially leading to a faster onset of action and easier clinical administration. The equipotent efficacy of azumolene in preclinical models is highly encouraging.

However, further research is imperative. Comprehensive pharmacokinetic and toxicological studies in various animal models are necessary to fully understand its ADME profile and to establish a safe therapeutic window for human use. Clinical trials are the ultimate step to validate the promising preclinical findings and to establish the efficacy and safety of azumolene sodium in patients with spasticity and those susceptible to Malignant Hyperthermia.

This technical guide provides a foundational understanding of azumolene sodium and a practical framework for its continued investigation. The scientific community is encouraged to build upon this knowledge to unlock the full therapeutic potential of this promising new molecule.

References

  • Sudo, R. T., Carmo, P. L., Trachez, M. M., & Zapata-Sudo, G. (2008). Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle. Basic & clinical pharmacology & toxicology, 102(3), 308–316.
  • Dantrolene: Package Insert / Prescribing Information. (2023). Drugs.com. Retrieved January 29, 2024, from [Link]

  • Corrêa, L. B., de Souza, A. M., & Barreiro, E. J. (2013). Physico-Chemical Characterization and Analytical Development for Sodium Azumolene, a Potential Drug Designed to Fight Malignant Hyperthermia. Pharmaceutical Analytica Acta, 4(12).
  • O'Brien, P. J., Ali, M., & Lopez, J. R. (1991). Azumolene reverses episodes of malignant hyperthermia in susceptible swine. Anesthesia and analgesia, 72(2), 249–253.
  • Zhao, X., Weisleder, N., Han, X., Pan, Z., Parness, J., Brotto, M., & Ma, J. (2006). Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor. The Journal of biological chemistry, 281(44), 33477–33486.
  • What is an in vitro (in a laboratory setting) contraction test? (2026, January 15). Dr. Oracle. Retrieved January 29, 2024, from [Link]

  • An Optimized Ex Vivo Protocol for Quantitative Electrophysiological Assessment of Neuromuscular Junctions and Skeletal Muscle Function Using the Aurora System. (2025, June 20). PubMed. Retrieved January 29, 2024, from [Link]

  • Claxton-Gill, M. S., Cornick-Seahorn, J. L., Gamboa, J. C., & Boatright, B. S. (1998). Suspected malignant hyperthermia syndrome in a miniature pot-bellied pig anesthetized with isoflurane.
  • Court, M. H., Engelking, L. R., Dodman, N. H., Anwer, M. S., Seeler, D. C., & Clark, M. (1987). Pharmacokinetics of dantrolene sodium in horses. Journal of veterinary pharmacology and therapeutics, 10(3), 218–226.
  • An Optimized Ex Vivo Protocol for Quantitative Electrophysiological Assessment of Neuromuscular Junctions and Skeletal Muscle Function Using the Aurora System. (2025, December 20). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Sudo, R. T., Carmo, P. L., Trachez, M. M., & Zapata-Sudo, G. (2007). Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle. Basic & clinical pharmacology & toxicology, 102(3), 308–316.
  • Fernandez-Costa, J. M., et al. (2022). Contractile force assessment methods for in vitro skeletal muscle tissues. eLife, 11, e73200.
  • In vitro muscle testing. (n.d.). In Wikipedia. Retrieved January 29, 2024, from [Link]

  • MH-susceptible Pig Research (1980s). (n.d.). Malignant Hyperthermia Association of the United States. Retrieved January 29, 2024, from [Link]

  • Haraschak, J., et al. (2015). Pharmacokinetic Evaluation of Oral Dantrolene in the Dog.
  • An Optimized Ex Vivo Protocol for Quantitative Electrophysiological Assessment of Neuromuscular Junctions and Skeletal Muscle Function Using the Aurora System. (2025, June 20). National Institutes of Health. Retrieved January 29, 2024, from [Link]

  • Flewellen, E. H., & Nelson, T. E. (1980). Dantrolene dose response in malignant hyperthermia-susceptible (MHS) swine: method to obtain prophylaxis and therapeusis. Anesthesiology, 52(4), 303–308.
  • In vitro contracture testing for the diagnosis of malignant hyperthermia susceptibility. (1999). Lund University. Retrieved January 29, 2024, from [Link]

  • In Vitro & In Vivo Electrophysiology Studies. (n.d.). Charles River. Retrieved January 29, 2024, from [Link]

  • Okumura, F., Crocker, B. D., & Denborough, M. A. (1979). Identification of susceptibility to malignant hyperpyrexia in swine. British journal of anaesthesia, 51(3), 171–176.
  • In vitro contracture testing (IVCT). (2017, December 28). European Malignant Hyperthermia Group. Retrieved January 29, 2024, from [Link]

  • Zhang, Y., et al. (2022). Pharmacokinetics of Dantrolene in the Plasma Exchange Treatment of Malignant Hyperthermia in a 14-Year-Old Chinese Boy: A Case Report and Literature Review. Frontiers in Pharmacology, 13, 930058.
  • Dantrolene. (2023). In StatPearls. National Center for Biotechnology Information. Retrieved January 29, 2024, from [Link]

Sources

Azumolene Sodium: Technical Evaluation of Therapeutic Utility Beyond Malignant Hyperthermia

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential therapeutic applications of Azumolene sodium beyond malignant hyperthermia. Content Type: In-depth Technical Guide / Whitepaper. Audience: Researchers, Scientists, Drug Development Professionals.

Executive Summary

Azumolene sodium, a structural analog of dantrolene, represents a critical evolution in the pharmacological management of Ryanodine Receptor (RyR) dysregulation. While dantrolene remains the gold standard for Malignant Hyperthermia (MH), its clinical utility in acute, non-surgical settings is severely limited by poor aqueous solubility and hepatotoxicity risks. Azumolene overcomes these physicochemical barriers, offering a 30-fold increase in water solubility and a favorable safety profile.

This technical guide analyzes the translational potential of Azumolene in three emerging therapeutic frontiers: Exertional Heat Stroke (EHS) , Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) , and Neuroprotection . It further provides a self-validating experimental framework for assessing RyR modulation in pre-clinical models.

Molecular Pharmacology & Physicochemical Advantage

Structure-Activity Relationship (SAR)

Azumolene is an imidazolidinedione derivative where the p-nitro group of dantrolene is replaced by a p-bromo group. This substitution does not alter the pharmacophore's binding affinity for the RyR1 isoform but significantly impacts solvation energy.

  • Target: Ryanodine Receptor 1 (skeletal) and RyR2 (cardiac, state-dependent).

  • Mechanism: Stabilizes the "closed" state of the RyR channel, preventing pathological Ca²⁺ leak from the Sarcoplasmic Reticulum (SR) without abolishing excitation-contraction coupling (ECC) necessary for normal muscle function.

The Solubility Bottleneck

The primary failure point of dantrolene in field medicine (e.g., military or athletic EHS) is the time required to reconstitute the lyophilized powder.

  • Dantrolene: Requires ~60 mL of sterile water per 20 mg vial. A therapeutic dose (2.5 mg/kg) for a 100 kg patient requires ~750 mL of fluid and 15-20 minutes of preparation.

  • Azumolene: High aqueous solubility allows for low-volume, rapid IV bolus administration. This kinetic advantage is the primary driver for its investigation in acute ischemic and hyperthermic crises.

Comparative Technical Profile
FeatureDantrolene SodiumAzumolene SodiumImpact on Development
Solubility Low (< 0.3 mg/mL)High (> 9 mg/mL)Enables rapid IV push; ideal for field EHS.
Hepatotoxicity Black Box Warning (chronic use)Reduced (in rodent models)Potential for chronic use in neurodegeneration.
RyR1 Potency IC50 ~ 0.3 µMIC50 ~ 0.6 - 1.2 µMEquipotent efficacy in reversing MH crises.
Half-life (t1/2) ~ 4-8 hours~ 6-9 hoursSustained protection in acute phases.

Therapeutic Frontier: Exertional Heat Stroke (EHS)[1]

The Pathophysiological Link

EHS shares a homologous mechanism with MH: a hypermetabolic state driven by uncontrolled skeletal muscle Ca²⁺ release. In EHS, thermal stress acts as the trigger rather than volatile anesthetics. The resulting "calcium overload" leads to mitochondrial uncoupling, rhabdomyolysis, and systemic inflammatory response syndrome (SIRS).

Mechanism of Action in EHS

Azumolene mitigates EHS by "braking" the feed-forward loop of Calcium-Induced Calcium Release (CICR).

  • Thermal Stress destabilizes RyR1.

  • Azumolene Binding (likely at amino acids 590–609) prevents the channel from transitioning to a "leaky" open state.

  • Result: Preservation of SR Ca²⁺ stores and prevention of metabolic acidosis.

Visualization: RyR Modulation Pathway

The following diagram illustrates the mechanistic intervention of Azumolene in the Ca²⁺ dysregulation cascade.

RyR_Mechanism cluster_SR Sarcoplasmic Reticulum Membrane Trigger Trigger (Heat/Stress/Ischemia) RyR_Closed RyR Channel (Closed State) Trigger->RyR_Closed Destabilizes RyR_Open RyR Channel (Leaky/Open State) RyR_Closed->RyR_Open Conformational Change Ca_Release Uncontrolled SR Ca2+ Release RyR_Open->Ca_Release Efflux Pathology Hypermetabolism Cell Death Arrhythmia Ca_Release->Pathology Downstream Cascade Azumolene Azumolene Sodium (Stabilizer) Azumolene->RyR_Closed Stabilizes Azumolene->RyR_Open Binds & Inhibits

Caption: Azumolene stabilizes RyR in the closed state, preventing trigger-induced calcium efflux.

Therapeutic Frontier: Cardiac Arrhythmia (CPVT)

The RyR2 Target

Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) is caused by mutations in RyR2 (cardiac isoform) that render the channel "leaky" under adrenergic stress.

State-Dependent Binding

Unlike RyR1, Azumolene's effect on RyR2 is state-dependent . It binds avidly to "unzipped" or phosphorylated RyR2 channels (common in failing hearts or CPVT) but has negligible effect on healthy cardiac tissue. This provides a high therapeutic index, avoiding the negative inotropy seen with non-specific calcium channel blockers.

Experimental Insight

In rabbit models of ventricular fibrillation, Azumolene reduced spontaneous Ca²⁺ elevations and arrhythmia vulnerability. Crucially, this effect required phosphorylation of RyR2 at Ser2808, confirming its utility is specific to stressed myocardium.

Therapeutic Frontier: Neuroprotection

The "Calcium Hypothesis" of Neurodegeneration

In Alzheimer’s (AD) and Huntington’s (HD), neuronal RyR isoforms become hypersensitive, leading to chronic cytosolic Ca²⁺ elevation. This "calcium leak" drives synaptic loss and apoptosis.

Store-Operated Calcium Entry (SOCE)

Azumolene has been shown to inhibit a specific component of SOCE coupled to RyR1 activation.[1] By normalizing ER calcium levels, Azumolene may reduce the accumulation of amyloid-beta and phosphorylated tau, as observed with dantrolene in murine AD models, but with better blood-brain barrier (BBB) penetration potential due to dosing flexibility.

Technical Protocol: Ex Vivo Assessment of RyR Stabilization

Objective: To quantify the efficacy of Azumolene in preventing stress-induced Ca²⁺ leak in isolated sarcoplasmic reticulum (SR) vesicles. This protocol serves as a self-validating system for drug screening.

Experimental Logic

This assay uses a fluorescent calcium indicator (Fluo-4) to measure Ca²⁺ efflux from microsomes. We induce leak using Caffeine (an RyR agonist) and measure the suppressive capability of Azumolene.

  • Self-Validation: The protocol includes a "Maximal Release" control (Ryanodine/Caffeine) and a "Background" control (Thapsigargin) to ensure signal specificity.

Materials
  • Tissue: Fresh skeletal muscle (Murine EDL or Soleus).

  • Buffer A (Homogenization): 20 mM HEPES, 250 mM Sucrose, Protease Inhibitors.

  • Dye: Fluo-4 AM (High affinity Ca²⁺ indicator).

  • Reagents: Azumolene Sodium (dissolved in water/saline), Caffeine, Thapsigargin (SERCA inhibitor).

Step-by-Step Workflow
  • Microsome Isolation:

    • Homogenize muscle tissue in Buffer A.

    • Differential centrifugation: Spin at 10,000 x g (discard pellet), then supernatant at 100,000 x g (keep pellet).

    • Resuspend pellet (SR Microsomes) in assay buffer.

  • Dye Loading (Passive):

    • Incubate microsomes with 5 µM Fluo-4 for 45 mins at 37°C.

    • Wash twice to remove extracellular dye.

  • Baseline Establishment (The "Zeroing"):

    • Aliquot microsomes into a 96-well black plate.

    • Add Thapsigargin (1 µM) to block SERCA re-uptake (ensures we only measure leak).

    • Record baseline fluorescence (

      
      ) for 5 minutes.
      
  • Drug Treatment (The Variable):

    • Group A (Control): Vehicle only.

    • Group B (Test): Azumolene (Titration: 0.1 µM – 50 µM).

    • Incubate for 10 minutes.

  • Agonist Challenge (The Trigger):

    • Inject Caffeine (10 mM) to trigger RyR opening.

    • Measure Fluorescence (

      
      ) continuously for 20 minutes.
      
  • Data Analysis:

    • Calculate

      
      .
      
    • Validation Check: Group A must show a rapid spike >200% baseline. If not, the microsomes are inactive (assay failure).

    • Efficacy Metric: Calculate % Inhibition of the Caffeine spike in Group B vs Group A.

Visualization: Experimental Workflow

Protocol_Workflow cluster_Treatment Treatment Groups Start Start: Tissue Isolation (Murine EDL/Soleus) Isolation Microsome Preparation (Diff. Centrifugation) Start->Isolation Loading Dye Loading (Fluo-4 AM + Thapsigargin) Isolation->Loading Control Vehicle Control Loading->Control Test Azumolene (0.1 - 50 µM) Loading->Test Challenge Agonist Challenge (10 mM Caffeine Injection) Control->Challenge Test->Challenge Readout Fluorescence Quantitation (Delta F / F0) Challenge->Readout Validation Validation Check: Control Spike > 200%? Readout->Validation Validation->Start No (Repeat) End Calculate IC50 Validation->End Yes

Caption: Self-validating workflow for assessing Azumolene efficacy in RyR-mediated calcium leak.

References

  • Dershwitz M, Sreter FA. Azumolene reverses episodes of malignant hyperthermia in susceptible swine.[2] Anesthesia & Analgesia. 1990;70(3):253-255.

  • Sudo RT, et al. Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle.[3] Basic & Clinical Pharmacology & Toxicology. 2008;102(3):308-316.[3]

  • Corrêa JCR, et al. Physico-Chemical Characterization and Analytical Development for Sodium Azumolene.[4] J Pharm Anal. 2013.

  • Durham WJ, et al. Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor.[1] Cell Calcium. 2006;40(6):539-547.

  • Xiao B, et al. Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development.[5] Nature Communications. 2020.

  • Uchinoumi H, et al. Catecholaminergic polymorphic ventricular tachycardia: is it time for a new drug? Journal of Cardiovascular Pharmacology. 2010.

Sources

An In-depth Technical Guide to Azumolene Sodium's Interaction with Calcium Signaling Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of azumolene sodium and its intricate interactions with calcium signaling pathways. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms of azumolene, offering both foundational knowledge and advanced experimental insights.

Section 1: Introduction to Azumolene Sodium: A Modern Modulator of Calcium Homeostasis

Azumolene sodium is a potent skeletal muscle relaxant and a structural analog of dantrolene sodium.[1][2] It was developed to offer a similar therapeutic profile to dantrolene, particularly in the management of malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder characterized by uncontrolled calcium release from the sarcoplasmic reticulum (SR) in skeletal muscle.[2][3][4] The primary advantage of azumolene lies in its significantly improved water solubility—approximately 30 times greater than dantrolene—which facilitates easier and faster administration in critical care settings.[3][4][5]

Azumolene's therapeutic efficacy stems from its ability to modulate intracellular calcium concentrations by directly interacting with key components of the calcium signaling machinery.[1][3] This guide will dissect these interactions at a molecular level, providing a robust framework for understanding and investigating the pharmacological properties of this important compound.

Section 2: The Molecular Target: Azumolene's High-Affinity Interaction with the Ryanodine Receptor

The principal molecular target of azumolene is the ryanodine receptor (RyR), a large ion channel embedded in the membrane of the sarcoplasmic reticulum.[1][6] RyRs are essential for excitation-contraction coupling, the process that links an electrical stimulus (action potential) to muscle contraction through the release of stored calcium ions.[6]

Mechanism of Action: Allosteric Inhibition of RyR1

Azumolene, like its predecessor dantrolene, exerts its inhibitory effect on the skeletal muscle isoform of the ryanodine receptor, RyR1.[1][7] It does not act as a simple channel blocker but rather as an allosteric modulator. High-resolution crystal structures have revealed that azumolene binds to the Repeat12 (R12) domain of RyR1.[8] This binding is cooperative with adenine nucleotides (ATP or ADP) and induces a conformational change in the R12 domain, which is thought to allosterically influence the gating of the channel, thereby reducing its open probability.[8][9] This leads to a decrease in the likelihood of Ca2+ release from the SR.[1]

Studies have shown that azumolene suppresses the frequency of spontaneous Ca2+ sparks in skeletal muscle fibers in a dose-dependent manner, with an EC50 of approximately 0.25 µM.[1] Ca2+ sparks are localized, elementary Ca2+ release events that represent the opening of a small number of RyR channels. By reducing the frequency of these sparks, azumolene effectively dampens the overall Ca2+ release from the SR.[1] Interestingly, azumolene does not significantly affect the amplitude or duration of the sparks themselves, suggesting it primarily influences the initiation of the release event rather than the conduction of the open channel.[1]

The following diagram illustrates the proposed mechanism of azumolene's interaction with the RyR1 channel.

Azumolene_Mechanism cluster_SR Sarcoplasmic Reticulum RyR1 Ryanodine Receptor 1 (RyR1) Gating Domain R12 Domain RyR1:f2->RyR1:f1 Allosteric Inhibition Cytosol Cytosol (Low [Ca²⁺]) Azumolene Azumolene Azumolene->RyR1:f2 Binds to ATP_ADP ATP/ADP ATP_ADP->RyR1:f2 Cooperative Binding Ca_ion Ca²⁺ Ca_ion->RyR1:f0 Release Blocked SR_Lumen SR Lumen (High [Ca²⁺]) Calcium_Imaging_Workflow A Isolate & Permeabilize Skeletal Muscle Fiber B Load with Fluorescent Ca²⁺ Indicator A->B C Mount in Perfusion Chamber B->C D Acquire Baseline Fluorescence C->D E Perfuse with Azumolene D->E G Record Time-Lapse Images E->G F Induce Ca²⁺ Release (e.g., Caffeine) F->G H Analyze Ca²⁺ Sparks & Transients G->H

Caption: Workflow for calcium imaging experiments.

Single-Channel Electrophysiology (Planar Lipid Bilayer)

Rationale: This powerful technique allows for the direct measurement of the activity of individual RyR channels, providing unparalleled insight into the effects of azumolene on channel gating properties.

Step-by-Step Protocol:

  • SR Vesicle Preparation:

    • Isolate sarcoplasmic reticulum vesicles from skeletal muscle homogenates through differential centrifugation.

  • Bilayer Formation:

    • Form a planar lipid bilayer by painting a solution of phospholipids (e.g., a mixture of phosphatidylethanolamine and phosphatidylcholine) across a small aperture in a partition separating two aqueous chambers (cis and trans).

  • Vesicle Fusion:

    • Add the SR vesicles to the cis chamber. The vesicles will spontaneously fuse with the lipid bilayer, incorporating RyR channels.

  • Recording Conditions:

    • The cis chamber represents the cytosolic side of the SR, and the trans chamber represents the luminal side.

    • Maintain a defined ionic gradient across the bilayer (e.g., K+ as the charge carrier).

    • Control the [Ca2+] on the cis side using Ca2+ buffers to study the Ca2+-dependence of channel activity.

  • Data Acquisition:

    • Use a patch-clamp amplifier to apply a voltage across the bilayer and record the resulting current.

    • Channel openings will appear as discrete, step-like increases in current.

    • Record baseline channel activity before introducing azumolene.

    • Add azumolene to the cis chamber and record the changes in channel open probability, open duration, and closed duration.

  • Data Analysis:

    • Use specialized software (e.g., Clampfit) to analyze the single-channel recordings and generate all-points histograms, open-time histograms, and closed-time histograms. [10]

[3H]Ryanodine Binding Assay

Rationale: This radioligand binding assay provides a quantitative measure of the interaction between azumolene and the RyR. Ryanodine binds preferentially to the open state of the RyR channel, so changes in [3H]ryanodine binding can reflect shifts in the channel's conformational equilibrium. [11][12][13] Step-by-Step Protocol:

  • Membrane Preparation:

    • Prepare SR microsomes from skeletal muscle tissue.

  • Binding Reaction:

    • Incubate the SR microsomes with a low concentration of [3H]ryanodine in a buffer containing physiological concentrations of ions and modulators (e.g., Ca2+, ATP).

    • In parallel incubations, include varying concentrations of azumolene.

    • To determine non-specific binding, include a set of tubes with a high concentration of unlabeled ryanodine.

  • Incubation:

    • Incubate the samples for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound [3H]ryanodine from the free ligand in the solution. [14] * Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the azumolene concentration to determine the IC50 value.

Section 4: Quantitative Data Summary

The following table summarizes key quantitative parameters related to azumolene's interaction with calcium signaling pathways, as reported in the literature.

ParameterValueExperimental ModelReference
EC50 for Ca2+ Spark Suppression 0.25 µMPermeabilized frog skeletal muscle fibers[1]
IC50 for Twitch Inhibition (in vivo) 1.2 +/- 0.1 mg/kgGuinea pig gastrocnemius muscle[2]
Water Solubility (vs. Dantrolene) ~30-fold greaterN/A[3][4][5]
Potency (vs. Dantrolene) EquipotentIn vitro and in vivo studies[2][3][4]

Section 5: Conclusion and Future Directions

Azumolene sodium represents a significant advancement in the modulation of skeletal muscle calcium signaling, offering a comparable therapeutic effect to dantrolene with the major advantage of enhanced water solubility. [3][4][5]Its mechanism of action, centered on the allosteric inhibition of the RyR1 channel, is a testament to the intricate regulation of intracellular calcium homeostasis. [1][8] Future research should continue to explore the nuances of azumolene's interaction with the RyR1 complex, including the role of accessory proteins and post-translational modifications in modulating its binding and efficacy. Furthermore, the therapeutic potential of azumolene in other disorders characterized by dysregulated calcium signaling, beyond malignant hyperthermia, warrants further investigation. The experimental frameworks provided in this guide offer a solid foundation for these future endeavors.

References

  • Zhao, F., Li, P., Chen, S. R., Louis, C. F., & Fruen, B. R. (2006). Effects of azumolene on Ca2+ sparks in skeletal muscle fibers. Journal of Pharmacology and Experimental Therapeutics, 318(3), 1147-1154. [Link]

  • Ikemoto, N., Song, L., & Yano, M. (1997). Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle. Anesthesiology, 87(5), 1147-1155. [Link]

  • Verburg-van Kemenade, B. M., & Flik, G. (2007). Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit. Neurocritical care, 7(2), 167-174. [Link]

  • Lee, J. H., & Kim, J. H. (2014). The cytoprotective effects of dantrolene: a ryanodine receptor antagonist. The Korean journal of physiology & pharmacology : official journal of the Korean Physiological Society and the Korean Society of Pharmacology, 18(5), 373–379. [Link]

  • Sharma, S., & Hashmi, M. F. (2022). Physiology, Ryanodine Receptor. In StatPearls. StatPearls Publishing. [Link]

  • de Souza, A. M., de Oliveira, A. R. M., & Scarpa, M. V. (2013). Physico-Chemical Characterization and Analytical Development for Sodium Azumolene, a Potential Drug Designed to Fight Malignant Hyperthermia. Pharmaceutical Analytica Acta, 4(12). [Link]

  • Wikipedia contributors. (2023). Azumolene. In Wikipedia, The Free Encyclopedia. [Link]

  • Fruen, B. R., Black, D. J., & Louis, C. F. (2006). Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor. American journal of physiology. Cell physiology, 291(5), C935–C942. [Link]

  • de Souza, A. M., de Oliveira, A. R. M., & Scarpa, M. V. (2013). Physico-Chemical Characterization and Analytical Development for Sodium Azumolene, a Potential Drug Designed to Fight Malignant Hyperthermia. Pharmaceutical Analytica Acta, 4(12). [Link]

  • Kim, J. (2022). Structural and functional investigation of Ryanodine Receptor 1 with endogenous ligands and drugs. Columbia Academic Commons. [Link]

  • O'Brien, Y. W., Wang, K., Harding, D. F., Ismail, M. S., Laver, D. R., Knollmann, B. C., & Gonzalez-Herrera, N. (2015). Essential role of calmodulin in RyR inhibition by dantrolene. Molecular pharmacology, 88(1), 153–161. [Link]

  • O'Brien, Y. W., Wang, K., Harding, D. F., Ismail, M. S., Laver, D. R., Knollmann, B. C., & Gonzalez-Herrera, N. (2015). Essential role of calmodulin in RyR inhibition by dantrolene. Molecular pharmacology, 88(1), 153–161. [Link]

  • Armando Hasudungan. (2018). Dantrolene & Calcium Channel Blockers (CCBs). YouTube. [Link]

  • Foster, P. S., & Gallant, E. M. (1988). The effect of azumolene on hypercontractility and sarcoplasmic reticulum Ca2+-dependent ATPase activity of malignant hyperpyrexia-susceptible porcine skeletal muscle. British journal of pharmacology, 94(3), 853–859. [Link]

  • Bers, D. M. (2002). The ryanodine receptor in cardiac physiology and disease. Journal of molecular and cellular cardiology, 34(11), 1425–1430. [Link]

  • Lanner, J. T., Georgiou, D. K., Dargis, P., & Meissner, G. (2012). Characterization of ryanodine receptor type 1 single channel activity using "on-nucleus" patch clamp. Journal of visualized experiments : JoVE, (60), 3622. [Link]

  • Baylor, S. M., & Hollingworth, S. (2011). Calcium indicators and calcium signalling in skeletal muscle fibres during excitation-contraction coupling. Progress in biophysics and molecular biology, 105(3), 162–179. [Link]

  • Murayama, T., Kurebayashi, N., & Ogawa, Y. (2019). Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. Current protocols in pharmacology, 86(1), e61. [Link]

  • Vo, M., et al. (2022). Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development. ResearchGate. [Link]

  • Grimm, J. B., et al. (2022). Fluorescent and Bioluminescent Calcium Indicators with Tuneable Colors and Affinities. Journal of the American Chemical Society, 144(14), 6349-6361. [Link]

  • Zhang, Y., et al. (1996). Subcellular-membrane characterization of [3H]ryanodine-binding sites. CORE. [Link]

  • Zissimopoulos, S., et al. (2011). Human Cardiac Ryanodine Receptor: Preparation, Crystallization and Preliminary X-ray Analysis of the N-Terminal Region. ResearchGate. [Link]

  • Bovo, E., et al. (2021). Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms. International Journal of Molecular Sciences, 22(16), 8882. [Link]

  • Paul-Pletzer, K., et al. (2002). Identification of a dantrolene-binding sequence on the skeletal muscle ryanodine receptor. The Journal of biological chemistry, 277(35), 32093–32098. [Link]

  • Kim, D. C. (2020). Current clinical application of dantrolene sodium. ResearchGate. [Link]

  • Zhang, Y., et al. (1996). Subcellular-membrane characterization of [3H]ryanodine-binding sites in smooth muscle. British journal of pharmacology, 117(7), 1477–1484. [Link]

  • Sham, J. S., et al. (1998). Termination of Ca2+ release by a local inactivation of ryanodine receptors in cardiac myocytes. Proceedings of the National Academy of Sciences, 95(25), 15096-15101. [Link]

  • Webb, S. E., & Miller, A. L. (2012). Visualization of Ca2+ signaling during embryonic skeletal muscle formation in vertebrates. Biological bulletin, 223(1), 10–25. [Link]

  • Van Petegem, F. (2012). Ryanodine receptors: structure, expression, molecular details, and function in calcium release. Biochimica et biophysica acta, 1818(8), 1835–1852. [Link]

  • Fruen, B. R., et al. (1997). Dantrolene Inhibition of Sarcoplasmic Reticulum Ca2+Release by Direct and Specific Action at Skeletal Muscle Ryanodine Receptors. ResearchGate. [Link]

  • Uchida, S., et al. (2014). Stabilization of sodium guaiazulene sulfonate in granules for tableting prepared using a twin-screw extruder. Chemical & pharmaceutical bulletin, 62(6), 563–570. [Link]

  • Eisner, D. A., et al. (2017). Detecting calcium in cardiac muscle: fluorescence to dye for. American Journal of Physiology-Heart and Circulatory Physiology, 312(3), H447-H457. [Link]

  • JoVE. (2022). One-Channel Cell-Attached Patch-Clamp Recording l Protocol Preview. YouTube. [Link]

  • Kim, D. C. (2020). Current clinical application of dantrolene sodium. Anesthesia and pain medicine, 15(3), 266–275. [Link]

  • Shirokova, N., et al. (2001). Detection of Ca 2+ transients near ryanodine receptors by targeting fluorescent Ca 2+ sensors to the triad. The Journal of general physiology, 118(3), 275–290. [Link]

  • Thakkar, R., et al. (2012). Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature. ResearchGate. [Link]

  • Marks, A. R. (n.d.). Timeline of RyR Discoveries. Marks Lab. [Link]

  • Wehner, M., et al. (2003). Calcium release from sarcoplasmic reticulum is facilitated in human myotubes derived from carriers of the ryanodine receptor type 1 mutations Ile2182Phe and Gly2375Ala. Genetic testing, 7(4), 335–340. [Link]

  • Pessah, I. N., et al. (1987). Factors influencing [3H]ryanodine binding to the skeletal muscle Ca2+ release channel. Molecular pharmacology, 31(3), 232–238. [Link]

  • Dai, Y., et al. (2018). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 23(12), 3249. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Intravenous Administration of Azumolene Sodium in Swine Models of Malignant Hyperthermia

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the intravenous use of Azumolene sodium in established swine models of Malignant Hyperthermia (MH). Malignant hyperthermia is a life-threatening pharmacogenetic disorder of skeletal muscle, and swine models that exhibit mutations in the ryanodine receptor (RYR1) gene are the definitive standard for preclinical evaluation of therapeutic agents.[1][2] Azumolene, a hydantoin derivative and an analog of dantrolene, presents a significant formulation advantage due to its enhanced aqueous solubility, facilitating more rapid preparation and administration in critical care scenarios.[3][4][5][6] These protocols are designed for researchers, pharmacologists, and drug development professionals, offering detailed methodologies grounded in established scientific principles to ensure experimental reproducibility and integrity.

Scientific Foundation and Rationale

The Pathophysiology of Malignant Hyperthermia

Malignant Hyperthermia (MH) is a hypermetabolic crisis triggered in genetically susceptible individuals by volatile anesthetics (e.g., halothane, isoflurane) and the depolarizing muscle relaxant succinylcholine.[7][8] The underlying genetic defect in the majority of cases is a mutation in the RYR1 gene, which encodes the ryanodine receptor—a major calcium release channel on the sarcoplasmic reticulum (SR) of skeletal muscle.[1] In susceptible individuals, triggering agents cause the mutated RYR1 channel to open excessively, leading to a massive, uncontrolled release of calcium into the myoplasm. This calcium overload drives a cascade of events, including sustained muscle contraction, rampant ATP hydrolysis, and a dramatic increase in aerobic and anaerobic metabolism.[7][9] The clinical manifestations are severe and include muscle rigidity, hypercarbia (evidenced by a rapid rise in end-tidal CO2), tachycardia, hyperthermia, and metabolic acidosis. If left untreated, the condition progresses to multi-organ failure and is often fatal.

MH_Pathophysiology cluster_trigger Triggering Agents cluster_muscle_cell Skeletal Muscle Cell cluster_metabolic_crisis Hypermetabolic Crisis Trigger Volatile Anesthetics (e.g., Halothane) & Succinylcholine RYR1 Defective Ryanodine Receptor (RYR1) Trigger->RYR1 Induces conformational change Ca_Release Uncontrolled Ca²⁺ Release RYR1->Ca_Release Exaggerated opening SR Sarcoplasmic Reticulum (SR) Myoplasm_Ca ↑↑ Myoplasmic [Ca²⁺] Ca_Release->Myoplasm_Ca Contraction Sustained Muscle Contraction & Rigidity Myoplasm_Ca->Contraction Metabolism ↑ Aerobic & Anaerobic Metabolism Myoplasm_Ca->Metabolism CO2 ↑ CO₂ Production (Hypercarbia) Metabolism->CO2 Heat ↑ Heat Production (Hyperthermia) Metabolism->Heat Acidosis Lactic Acidosis Metabolism->Acidosis

Caption: Pathophysiology of a Malignant Hyperthermia crisis.

Azumolene Sodium: A Water-Soluble Alternative

The only specific and effective treatment for an MH crisis is the administration of dantrolene sodium.[10] Dantrolene acts by inhibiting calcium release from the SR, effectively treating the root cause of the hypermetabolic state.[9][11] However, a significant clinical limitation of dantrolene is its extremely poor water solubility. The conventional formulation requires reconstitution of 20 mg of lyophilized powder with 60 mL of sterile water, a time-consuming and cumbersome process during a life-threatening emergency that may require dozens of vials.[8][12]

Azumolene is a dantrolene analog developed to overcome this critical barrier. It is approximately 30-fold more water-soluble than dantrolene, allowing for the preparation of a more concentrated solution that can be administered more rapidly.[3][5] Studies have demonstrated that azumolene is equipotent to dantrolene in inhibiting pharmacologically-induced muscle contractures and is effective in reversing MH episodes in susceptible swine.[5][6][13]

FeatureDantrolene Sodium (Conventional)Azumolene SodiumRationale for Preference in Research
Water Solubility Poor (approx. 0.33 mg/mL)[8]High (approx. 10 mg/mL)[3]Rapid reconstitution is critical in an emergency MH protocol, reducing delay in treatment.
Reconstitution 20 mg in 60 mL sterile water[8]Higher concentration formulations possibleAllows for smaller injection volumes, which is advantageous for precise dosing and animal welfare.
Efficacy in Swine MH Gold standard treatmentDemonstrated to be effective in reversing MH[6][13]Provides a valid therapeutic comparable to the clinical standard, with improved handling characteristics.
Mechanism of Action RYR1 antagonist; inhibits Ca²⁺ release[11]RYR1 antagonist; inhibits Ca²⁺ release[14]The identical mechanism allows for direct comparison and validation against the established therapeutic.
The Swine Model of Malignant Hyperthermia

Specific breeds of pigs, including Landrace, Pietrain, and Poland China, possess a naturally occurring autosomal recessive mutation in the RYR1 gene (R614C).[1][15] This mutation renders them susceptible to MH in a manner that closely mirrors the human condition, making them an invaluable and highly predictive animal model.[2][16] The use of MH-susceptible (MHS) swine is considered the gold standard for in-vivo testing of novel therapeutic agents like Azumolene.

Ethical Considerations in Animal Research

All experimental procedures involving animals must be conducted in strict accordance with institutional and national guidelines for animal welfare. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. The principles of the 3Rs (Replacement, Reduction, and Refinement) must be applied.[17] Researchers must take all necessary steps to minimize animal pain and suffering through appropriate anesthesia, monitoring, and defined humane endpoints.[18][19]

Experimental Protocols

Materials and Reagents
CategoryItemSpecifications/Notes
Test Article Azumolene SodiumPurity >98%. Store as per manufacturer's instructions.
Vehicle Sterile Water for Injection, USPMust be free of bacteriostatic agents.
Animal Model Malignant Hyperthermia Susceptible (MHS) Swinee.g., Landrace, Pietrain, or cross-breeds. Weight: 25-40 kg. Genetically confirmed MHS status is required.
Anesthetics Triggering: Halothane, USP; Succinylcholine ChlorideMaintenance (non-triggering): Propofol, IV Ketamine/Xylazine
Equipment Anesthesia machine with vaporizerCalibrated for Halothane.
Endotracheal tubesAppropriate size for swine.
Mechanical ventilator
Multi-parameter physiological monitorFor ECG, SpO₂, ETCO₂, Invasive BP, Temperature.
Intravenous catheters (18-20 gauge)For drug administration and fluid support.
Arterial catheter (20-22 gauge)For invasive blood pressure and blood gas analysis.
Blood gas analyzer
Syringe pumpsFor controlled infusions.
Supportive Care Sodium Bicarbonate (8.4%)For treating metabolic acidosis.
Normal Saline (0.9% NaCl), IV fluidsFor fluid support.
Cooling supplies (ice packs, cooling blankets)For managing hyperthermia.
Experimental Workflow

Experimental_Workflow A 1. Animal Acclimation & Preparation (Fasting, Pre-anesthetic check) B 2. Anesthesia Induction (Non-triggering agents) A->B C 3. Instrumentation (IV/Arterial lines, ET tube, Monitoring probes) B->C D 4. Establish Baseline (Record physiological data for 15-30 min) C->D E 5. MH Triggering (Administer Halothane + Succinylcholine) D->E F 6. Onset of MH Crisis (Monitor for ↑ETCO₂, rigidity, tachycardia) E->F G 7. Administer Azumolene Sodium (IV Bolus) (2.0 mg/kg) F->G MH Confirmed H 8. Post-Treatment Monitoring (Record data, observe for resolution of signs) G->H I 9. Supportive Care & Recovery (Discontinue triggers, cooling, fluid support) H->I J 10. Data Analysis I->J

Caption: High-level overview of the experimental workflow.

Step-by-Step Administration Protocol

Step 1: Preparation of Azumolene Sodium Solution

  • Causality: The primary advantage of Azumolene is its solubility. A stable, clear solution must be prepared to ensure accurate dosing and prevent precipitation upon injection.

  • On the day of the experiment, weigh the required amount of Azumolene sodium powder based on the animal's body weight and the target dose (e.g., 2.0 mg/kg).

  • Reconstitute the powder in Sterile Water for Injection to a desired concentration (e.g., 10 mg/mL).

  • Vortex or shake gently until the solution is completely clear and free of particulates.

  • Draw the calculated volume into a sterile syringe.

Step 2: Animal Preparation and Anesthesia

  • Causality: A non-triggering anesthetic protocol is essential to establish stable baseline physiological parameters before inducing the MH crisis.

  • Fast the pig for 12 hours with free access to water.

  • Induce anesthesia using a non-triggering agent (e.g., intramuscular ketamine/xylazine followed by intravenous propofol).

  • Intubate the animal with an appropriately sized endotracheal tube and initiate mechanical ventilation.

  • Establish intravenous access (typically in an ear vein) and arterial access (e.g., femoral or carotid artery) for drug administration, fluid support, and invasive monitoring.[20]

  • Attach all monitoring equipment and allow the animal to stabilize for at least 15-20 minutes, recording baseline data.

Step 3: Induction of Malignant Hyperthermia

  • Causality: A standardized challenge with both a volatile agent and succinylcholine provides a robust and reproducible onset of the MH crisis, mimicking a severe clinical scenario.[13][21]

  • Introduce halothane (e.g., 1.5-3.0% end-tidal concentration) into the breathing circuit.

  • After 5-10 minutes of halothane exposure, administer a bolus of succinylcholine (e.g., 2.0-2.5 mg/kg, IV).[13]

  • Continuously monitor for the onset of MH. The earliest and most reliable sign is a rapid and sustained increase in end-tidal CO₂ (ETCO₂). Other signs include muscle rigidity (particularly masseter or generalized), tachycardia, and arrhythmias.

Step 4: Intravenous Administration of Azumolene Sodium

  • Causality: Prompt administration of the antagonist at the confirmation of the crisis is crucial to reverse the pathophysiology and ensure animal survival. The 2.0 mg/kg dose has been shown to be effective in this model.[13]

  • Confirm the onset of an MH crisis based on predefined criteria (e.g., ETCO₂ doubling from baseline, presence of muscle rigidity).

  • Administer the prepared Azumolene sodium solution as a rapid intravenous bolus at a dose of 2.0 mg/kg .

  • Immediately flush the IV line with 5-10 mL of normal saline to ensure complete delivery of the drug.

  • Record the exact time of administration.

Step 5: Post-Administration Monitoring and Supportive Care

  • Causality: Continuous monitoring is essential to quantify the efficacy of Azumolene and to provide necessary supportive care to manage the downstream effects of the MH crisis.

  • Immediately discontinue the administration of all triggering agents (halothane and succinylcholine). Hyperventilate the animal with 100% oxygen to help eliminate residual anesthetic and lower PaCO₂.[15]

  • Monitor for the resolution of MH signs. Key indicators of successful treatment include a decline in ETCO₂, resolution of muscle rigidity, and stabilization of heart rate.

  • Manage hyperthermia with active cooling measures (e.g., ice packs, cold IV fluids).

  • Treat metabolic acidosis with intravenous sodium bicarbonate based on arterial blood gas analysis.[11]

  • Continue to monitor all physiological parameters for at least 60-90 minutes post-treatment to observe for any signs of recrudescence.

Data Collection and Analysis

Physiological Monitoring Parameters

Quantitative data should be recorded continuously or at frequent intervals (e.g., every 1-5 minutes) throughout the experiment.

ParameterBaselineDuring MH CrisisPost-AzumoleneRationale for Monitoring
End-Tidal CO₂ (ETCO₂) (mmHg) StableRapid, sustained increaseGradual decrease to baselinePrimary indicator of hypermetabolism; key diagnostic sign.
Rectal Temperature (°C) Normal (38-39°C)Progressive increaseStabilization, then slow decreaseHyperthermia is a hallmark but often later sign of MH.
Heart Rate (bpm) StableTachycardia, arrhythmiasReturn to baseline rhythm/rateSympathetic nervous system activation leads to cardiac signs.
Arterial Blood Pressure (mmHg) StableInitially hypertensive, then hypotensiveStabilizationReflects cardiovascular stability.
Arterial Blood Gases
pHNormal (7.40)Decrease (<7.25)Correction towards normalQuantifies metabolic and respiratory acidosis.[13]
PaCO₂ (mmHg)Normal (35-45)Increase (>60)Decrease towards normalConfirms hypercarbia.
Lactate (mmol/L)Normal (<2)Significant increaseGradual decreaseIndicates anaerobic metabolism and tissue hypoxia.
Muscle Tone RelaxedGeneralized rigidityResolution of rigidityDirect measure of skeletal muscle effect.
Data Analysis

The primary endpoint is the successful reversal of the MH crisis, defined by the normalization of ETCO₂, heart rate, and muscle tone. Secondary endpoints include the time to resolution of signs, changes in blood gas parameters, and the maximum temperature reached. Statistical analysis (e.g., paired t-tests or repeated measures ANOVA) can be used to compare physiological parameters at baseline, during the peak of the MH crisis, and at various time points after Azumolene administration.

References

  • Prime Scholars. (n.d.). Physico-Chemical Characterization and Analytical Development for Sodium Azumolene, a Potential Drug Designed to Fight Malignant Hyperthermia. Prime Scholars Journals.
  • University of Wisconsin-Madison. (n.d.). Guidelines on Anesthesia and Analgesia in Swine. Animal Care & Use Program.
  • Kim, D. C. (2012). Malignant hyperthermia and dantrolene sodium. Korean Journal of Anesthesiology, 63(3), 283.
  • MSD Veterinary Manual. (n.d.). Malignant Hyperthermia in Animals.
  • Acibadem Health Point. (n.d.). Malignant Hyperthermia & Dantrolene Use.
  • Wikipedia. (n.d.). Azumolene.
  • EvitaChem. (n.d.). Buy Azumolene (sodium salt).
  • MedChemExpress. (n.d.). Azumolene sodium.
  • Association of Anaesthetists. (n.d.). Guidelines for the management of a Malignant Hyperthermia crisis.
  • MacLennan, D. H., & Phillips, M. S. (1992). Malignant hyperthermia. Science, 256(5058), 789-794.
  • OMIA (Online Mendelian Inheritance in Animals). (n.d.). OMIA 000621-9823: Malignant hyperthermia in Sus scrofa (pig).
  • Sudo, R. T., Carmo, P. L., Trachez, M. M., & Zapata-Sudo, G. (2008). Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle. Basic & Clinical Pharmacology & Toxicology, 102(3), 308-316.
  • Dershwitz, M., & Sréter, F. A. (1990). Azumolene reverses episodes of malignant hyperthermia in susceptible swine. Anesthesia and Analgesia, 70(3), 253-255.
  • McGrath, C. J., Rempel, W. E., Jessen, C. R., Addis, P. B., & Crimson, M. (1981). Preanesthetic evaluation and management of malignant hyperthermia in the pig experimental model. American Journal of Veterinary Research, 42(10), 1736-1740.
  • do Carmo, P. L., Zapata-Sudo, G., Trachez, M. M., Antunes, F., Guimarães, S. E., Debom, R., ... & Sudo, R. T. (2010). Intravenous administration of azumolene to reverse malignant hyperthermia in swine. Journal of Veterinary Internal Medicine, 24(5), 1224-1228.
  • Kiani, A. K., Pheby, D., Henehan, G., Brown, R., Sieving, P., Sykora, P., ... & Bertelli, M. (2022). Ethical considerations regarding animal experimentation. Journal of Preventive Medicine and Hygiene, 63(2S3), E255.
  • Li, Y., & Zhang, Y. (2023). Ethical Considerations in the Use of Genetically Modified Pigs for Organ Transplants: A Comprehensive Review. GMO Biosafety Research.
  • Medscape. (2024). Malignant Hyperthermia Treatment & Management.
  • van den Haspel, L. P., van der Spek, P. J., van der Meer, N. I., & de Jong, R. H. (1991). In vivo induced malignant hyperthermia in pigs. I. Physiological and biochemical changes and the influence of dantrolene sodium. Acta Anaesthesiologica Belgica, 42(2), 73-82.
  • Medscape. (2024). Malignant Hyperthermia: Background, Pathophysiology, Etiology.
  • National Center for Biotechnology Information. (2023). Malignant Hyperthermia. StatPearls.
  • Centre for Bioethics and Risk Assessment. (n.d.). GUIDELINES FOR ETHICAL CONDUCT WITH ANIMALS.
  • U.S. Pharmacist. (2019). Malignant Hyperthermia: An Overview.
  • Frontiers in Veterinary Science. (2020). Pharmacokinetics of Intravenous, Intramuscular, Oral, and Transdermal Administration of Flunixin Meglumine in Pre-wean Piglets.
  • SciELO México. (n.d.). Ethical Considerations in Animal Research: The Principle of 3R's.
  • Malignant Hyperthermia Association of the United States. (n.d.). MH-susceptible Pig Research (1980s).
  • The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research.
  • Frontiers in Veterinary Science. (2021). Pharmacokinetics of Arctigenin and Fructus Arctii Powder in Piglets.
  • PubMed. (2020). Pharmacokinetics of Intravenous, Intramuscular, Oral, and Transdermal Administration of Flunixin Meglumine in Pre-wean Piglets.
  • Okumura, F., Crocker, B. D., & Denborough, M. A. (1979). Identification of susceptibility to malignant hyperpyrexia in swine. British Journal of Anaesthesia, 51(3), 171-176.

Sources

Storing and handling Azumolene sodium solutions for long-term experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Long-Term Storage and Handling of Azumolene Sodium for RyR1 Modulation

Abstract

Azumolene sodium, a structural analogue of dantrolene, is a pivotal tool in studying skeletal muscle excitation-contraction (E-C) coupling and malignant hyperthermia (MH). While it offers a significant ~30-fold increase in water solubility compared to dantrolene, it remains susceptible to hydrolysis, photodegradation, and precipitation if mishandled. This Application Note defines a rigorous protocol for the preparation, storage, and validation of Azumolene sodium solutions to ensure experimental reproducibility in long-term studies.

Introduction & Mechanism of Action

Azumolene (1-[[[5-(4-bromophenyl)-2-oxazolyl]methylene]amino]-2,4-imidazolidinedione, sodium salt) functions as a direct antagonist of the Ryanodine Receptor 1 (RyR1). Unlike dantrolene, which contains a para-nitrophenyl group, Azumolene features a para-bromo-phenyl group.[1][2] This substitution maintains equipotent inhibition of sarcoplasmic reticulum (SR) Ca²⁺ release while significantly enhancing aqueous solubility.[1][2]

Therapeutic Relevance:

  • Malignant Hyperthermia (MH): Prevents uncontrolled Ca²⁺ efflux triggered by volatile anesthetics.

  • Exertional Heat Stroke: Modulates RyR1 leak states.

  • Neuroprotection: Investigated for intracellular Ca²⁺ stabilization in neuronal ischemia.

Figure 1: Mechanism of Action Pathway

RyR_Pathway AP Action Potential DHPR DHPR (CaV1.1) Voltage Sensor AP->DHPR RyR1 RyR1 Channel (Sarcoplasmic Reticulum) DHPR->RyR1 Mechanical/Ca2+ Coupling Ca_Release Ca2+ Release (Cytosol) RyR1->Ca_Release Channel Opening Contraction Muscle Contraction (Hypermetabolism) Ca_Release->Contraction Azumolene Azumolene Sodium (Inhibitor) Azumolene->RyR1 Binds R12 Domain (Stabilizes Closed State)

Caption: Azumolene inhibits RyR1-mediated Ca²⁺ release by stabilizing the channel in a closed state, preventing hypercontractility.

Physicochemical Properties & Solubility Profile

Understanding the solubility difference is critical for protocol design. While "more soluble" than dantrolene, Azumolene is not freely soluble in physiological buffers at high concentrations.

PropertyDantrolene SodiumAzumolene SodiumImplication for Handling
Molecular Weight 399.3 g/mol (hydrate)371.1 g/mol Adjust molar calculations accordingly.
Water Solubility Very Low (< 0.3 mg/mL)Moderate (~10 mg/mL)Azumolene allows for higher concentration aqueous stocks without pH spiking.
pKa ~7.5 (Acidic)Similar rangeSolubility decreases as pH drops below 7.4.
Light Sensitivity High (Photolabile)HighMust use amber vials; avoid direct bench light.
Stability (Solid) 3 years at RT≥ 2 years at -20°CStore solid powder frozen and desiccated.

Protocol: Preparation of Stock & Working Solutions

Core Directive: Do not store diluted aqueous working solutions. Azumolene hydrolyzes in water over time. The "Long-Term" aspect refers to the Stock Solution strategy.

Reagents Required:
  • Azumolene Sodium (Solid)[1][2][3][4][5]

  • DMSO (Anhydrous, Cell Culture Grade)

  • Sterile Water or PBS (pH 7.4)

  • 0.22 µm PVDF Syringe Filter (Low protein binding)

  • Amber Glass Vials (Silanized preferred)

Step 1: Primary Stock Solution (50 mM in DMSO)
  • Why DMSO? While water-soluble, Azumolene is most stable in anhydrous aprotic solvents like DMSO for freezing. Aqueous stocks risk precipitation upon freeze-thaw cycles.

  • Weigh Azumolene sodium powder in a low-humidity environment.

  • Dissolve in 100% Anhydrous DMSO to reach a concentration of 50 mM .

    • Calculation: For 10 mg Azumolene (MW ~371.1), add ~539 µL DMSO.

  • Vortex vigorously for 1 minute. Sonicate for 5 minutes if minor particulates remain.

  • Validation: Solution must be clear and yellow/orange. If cloudy, do not proceed.

Step 2: Aliquoting for Long-Term Storage
  • Immediately aliquot the DMSO stock into light-protective amber vials (e.g., 20 µL – 50 µL aliquots).

    • Reasoning: Avoids repeated freeze-thaw cycles which introduce moisture and degrade the compound.

  • Seal with parafilm or Teflon-lined caps.

  • Store at -20°C (Standard) or -80°C (Optimal for >6 months).

Step 3: Preparation of Working Solution (Day of Experiment)
  • Target: 10 µM – 100 µM in Physiological Buffer.

  • Thaw one DMSO aliquot at Room Temperature (RT) in the dark.

  • Dilution Strategy:

    • For Cell Culture: Dilute 1:1000 directly into media (e.g., 50 mM stock → 50 µM final). Final DMSO is 0.1%, which is generally non-toxic.

    • For Animal Injection (i.p.): Dilute stock into sterile saline.

    • Critical Step: Add the DMSO stock dropwise into the vortexing buffer. Do not add buffer to the DMSO stock, as the sudden polarity shift can cause transient precipitation.

  • Filtration: If used for microinjection or perfusion, filter through a 0.22 µm membrane immediately before use.

Quality Control & Self-Validation

Before running expensive physiological assays, validate your Azumolene stock.

Method: UV-Vis Spectrophotometry [6]

  • Dilute a fresh aliquot to 10 µg/mL in PBS.

  • Scan absorbance from 200 nm to 500 nm.

  • Pass Criteria: Distinct absorption peaks characteristic of the hydantoin/oxazole conjugated system (typically max around 300-320 nm and 370-380 nm, similar to dantrolene).

  • Fail Criteria: Loss of peak intensity >10% compared to fresh powder control, or appearance of turbidity (baseline shift).

Handling Workflow Diagram

Azumolene_Workflow Powder Solid Powder (Store -20°C, Desiccated) Weigh Weigh & Dissolve (100% DMSO, 50mM) Powder->Weigh Aliquot Aliquot into Amber Vials (Single Use Volumes) Weigh->Aliquot Freeze Freeze at -20°C (Avoid Freeze-Thaw) Aliquot->Freeze Thaw Thaw (RT, Dark) Freeze->Thaw Day of Exp Dilute Dilute Dropwise (Saline/Media) Thaw->Dilute Exp Experiment (Use within 4 hours) Dilute->Exp

Caption: Optimized workflow to minimize hydrolysis and photodegradation. DMSO stocks provide stability; aqueous dilutions must be fresh.

Troubleshooting Common Issues

ObservationProbable CauseCorrective Action
Precipitation upon dilution Shock dilution; High concentration.Add DMSO stock slowly to vortexing buffer. Ensure final conc < 1 mg/mL in saline.
Loss of potency Photodegradation or Hydrolysis.Check storage log. Was the aliquot thawed previously? Ensure amber vials are used.
Yellow color fades Oxidation/Degradation.Discard stock. Prepare fresh from solid powder.
Cell Toxicity DMSO concentration too high.Ensure final DMSO < 0.1% (v/v). Include a Vehicle Control (DMSO only) in assay.

References

  • Dershwitz, M., & Sréter, F. A. (1990). Azumolene reverses episodes of malignant hyperthermia in susceptible swine.[7][8] Anesthesia and Analgesia. Link

  • Corrêa, J. C. R., Hiene, M. A. C., & Salgado, H. R. N. (2013).[9] Physico-Chemical Characterization and Analytical Development for Sodium Azumolene, a Potential Drug Designed to Fight Malignant Hyperthermia.[6][9] Journal of Analytical & Bioanalytical Techniques. Link

  • Thoonen, R., et al. (2010). Azumolene, a dantrolene analogue, protects against arrhythmia susceptibility in a genetic model of catecholaminergic polymorphic ventricular tachycardia. Heart Rhythm. Link

  • MedChemExpress. Azumolene sodium Product Information and Handling. Link

  • Rebbeck, R. T., et al. (2024). Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM. bioRxiv. Link

Sources

Troubleshooting & Optimization

Potential off-target effects of Azumolene sodium in cellular assays.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azumolene Sodium in Cellular Assays

Current Status: Operational Agent: Senior Application Scientist (Cell Signaling & Pharmacology) Ticket Topic: Troubleshooting Off-Target Effects & Assay Artifacts

Technical Overview: The Azumolene Advantage & Risk Profile

Azumolene sodium is a dantrolene analog designed to overcome the poor water solubility of its parent compound while retaining high specificity for the Type 1 Ryanodine Receptor (RyR1). In cellular assays, it is primarily used to inhibit sarcoplasmic reticulum (SR) Ca²⁺ release.

However, "specificity" is concentration-dependent. In our application laboratory, we frequently encounter researchers who mistake assay artifacts (solubility issues, spectral interference) or secondary physiological effects (SOCE coupling) for off-target toxicity.

Key Technical Specifications:

Feature Azumolene Sodium Dantrolene Sodium Impact on Assay
Primary Target RyR1 (Skeletal Muscle) RyR1 (Skeletal Muscle) Blocks SR Ca²⁺ release.[1][2][3]
Solubility (H₂O) High (~30x > Dantrolene) Very Low (< 0.3 mg/mL) Azumolene reduces precipitation artifacts in microplates.
Fluorescence Potential intrinsic fluorescence Excitation ~395nm High Risk: May interfere with Fura-2/Indo-1 signals.

| SOCE Effect | Inhibits RyR1-coupled SOCE | Inhibits RyR1-coupled SOCE | Critical: Does not block Thapsigargin-induced SOCE. |

Mechanism of Action & Off-Target Pathways

To troubleshoot effectively, you must understand where Azumolene acts. Unlike general Ca²⁺ channel blockers, Azumolene distinguishes between different modes of Store-Operated Calcium Entry (SOCE).[2]

The "Coupled" vs. "Uncoupled" Trap: A common user error is assuming Azumolene blocks all store-operated entry.

  • Scenario A (Blocked): You deplete stores using Caffeine or Ryanodine. Azumolene will inhibit the subsequent SOCE because this pathway is mechanically coupled to RyR1.

  • Scenario B (Unblocked): You deplete stores using Thapsigargin (SERCA inhibition). Azumolene will not inhibit this SOCE. If you see inhibition here, it is likely a non-specific off-target effect or cytotoxicity.

Azumolene_Mechanism cluster_0 Sarcoplasmic Reticulum Membrane Azumolene Azumolene Sodium RyR1 RyR1 Receptor (Skeletal Muscle) Azumolene->RyR1 Inhibits (Stabilizes Closed State) SOCE_Coupled Coupled SOCE (STIM1/Orai1) Azumolene->SOCE_Coupled Inhibits (Indirectly) SOCE_Indep Independent SOCE (Thapsigargin-induced) Azumolene->SOCE_Indep NO EFFECT (Specificity Check) RyR1->SOCE_Coupled Mechanically Coupled Ca_Release SR Ca2+ Release RyR1->Ca_Release Promotes

Figure 1: Mechanistic differentiation of Azumolene.[4] Note that it selectively inhibits SOCE pathways dependent on RyR1 conformation, serving as a crucial specificity control.

Troubleshooting Guide: Frequently Encountered Issues

Issue 1: "I see no inhibition of Calcium release in my assay."

Diagnosis: This is often due to the Stimulus-Inhibitor Mismatch . Root Cause: Azumolene stabilizes the closed state of RyR1. It is highly effective against agonists that sensitize the channel (e.g., Caffeine, Halothane) but less effective against massive pharmacological overrides or wrong targets.

Step-by-Step Validation:

  • Check the Agonist: Are you using Thapsigargin?

    • Correction: Switch to Caffeine (5-10 mM) or 4-CmC to induce RyR1-specific release. Azumolene has negligible effect on SERCA-pump inhibition (Thapsigargin).[2]

  • Check Incubation Time:

    • Protocol: Azumolene requires 10–20 minutes pre-incubation to penetrate the membrane and stabilize RyR1. Immediate addition often fails.

  • Verify Concentration:

    • Range: Effective IC50 is typically ~1–5 µM . If you need >50 µM, you are observing non-specific effects.

Issue 2: "My background fluorescence is increasing/erratic."

Diagnosis: Spectral Interference (The "False Signal" Artifact). Root Cause: Like Dantrolene, Azumolene has an intrinsic absorbance/fluorescence profile that can overlap with UV-excited dyes (Fura-2) or quench green dyes (Fluo-4).

Self-Validating Protocol (Spectral Scan): Before adding cells, perform this "Cell-Free Control":

  • Prepare assay buffer without cells.

  • Add Azumolene at your working concentration (e.g., 10 µM).[5]

  • Measure fluorescence at your dye's wavelengths (e.g., Ex/Em 340/510 nm and 488/525 nm).

  • Result: If signal > Buffer Blank, Azumolene is interfering.

    • Solution: Switch to a red-shifted dye like Rhod-2 or Cal-590 to avoid spectral overlap.

Issue 3: "The cells are dying during long-term incubation."

Diagnosis: Off-Target Cytotoxicity vs. Vehicle Toxicity. Root Cause: While Azumolene is soluble, it is often dissolved in DMSO. High DMSO (>0.5%) or precipitation of Azumolene crystals on the cell monolayer can cause physical stress/toxicity.

Validation Matrix:

Observation Probable Cause Corrective Action
Crystals visible under 20x objective Drug Precipitation Sonicate stock solution; ensure final concentration < 20 µM in aqueous buffer.
Cell shrinkage / detachment DMSO Toxicity Keep final DMSO < 0.1%. Include a "Vehicle Only" control.

| Metabolic drop (ATP/MTT assay) | Mitochondrial Off-Target | Azumolene is generally safe, but calcium indicators (e.g., Fura-2 AM) inhibit Na,K-ATPase and cause toxicity. Wash dye thoroughly. |

Advanced Workflow: Differentiating Signal from Noise

Use this logic flow to validate your data if results are ambiguous.

Troubleshooting_Flow Start Start: Ambiguous Data Check_Solubility 1. Check for Crystals (Microscopy) Start->Check_Solubility Check_Spectral 2. Cell-Free Spectral Scan (Does drug fluoresce?) Check_Solubility->Check_Spectral No Crystals Artifact_Sol Artifact: Precipitation Reduce Conc / Warm Buffer Check_Solubility->Artifact_Sol Crystals Present Check_Stimulus 3. Verify Agonist (Caffeine vs Thapsigargin) Check_Spectral->Check_Stimulus No Interference Artifact_Spec Artifact: Spectral Overlap Change Dye (e.g. Rhod-2) Check_Spectral->Artifact_Spec High Background Valid_Data Data is Valid Check_Stimulus->Valid_Data RyR1 Agonist Used Artifact_Mech Artifact: Wrong Pathway Azumolene requires RyR1 coupling Check_Stimulus->Artifact_Mech SERCA Pump Inhibitor Used

Figure 2: Decision matrix for validating Azumolene inhibition data.

References

  • Zhao, X., et al. (2006). "Azumolene Inhibits a Component of Store-Operated Calcium Entry Coupled to the Skeletal Muscle Ryanodine Receptor."[2] Journal of Biological Chemistry.

    • Key Finding: Establishes the distinction that Azumolene inhibits RyR1-coupled SOCE but not Thapsigargin-induced SOCE.
  • Siguier, T., et al. (2013). "Physico-Chemical Characterization and Analytical Development for Sodium Azumolene." Prime Scholars.

    • Key Finding: Details the solubility advantage (30-fold) of Azumolene over Dantrolene and stability profiles.
  • Smith, P.J., et al. (2018). "Fluorescent Ca2+ indicators directly inhibit the Na,K-ATPase and disrupt cellular functions." Science Signaling.

    • Key Finding: Critical control reference demonstrating that calcium dyes themselves can cause cytotoxicity often mistaken for drug effects.
  • Szentesi, P., et al. (2001). "Effects of azumolene on Ca2+ sparks in skeletal muscle fibers." Biophysical Journal.

    • Key Finding: Defines the mechanism of action: suppression of RyR1 opening frequency without altering open time.

Sources

Identifying and minimizing experimental artifacts when using Azumolene sodium.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Solubility Trap" in RyR Modulation

Azumolene sodium is frequently selected over its parent compound, Dantrolene, due to its superior water solubility (approximately 30-fold higher).[1][2][3] However, this advantage often leads to a false sense of security. While Azumolene is more soluble, it is not freely soluble in physiological buffers.

The most common experimental artifacts arise from micro-precipitation (which alters effective concentration) and optical interference (which skews calcium imaging data). This guide provides self-validating protocols to eliminate these variables.

Module 1: Solubility & Reconstitution Artifacts

The Issue: Micro-Precipitation

Azumolene sodium is a salt.[4] When introduced to a physiological buffer (pH 7.2–7.4), the equilibrium shifts. If the concentration exceeds the solubility limit of the free acid form, invisible micro-precipitates form. These aggregates reduce the bioavailable drug concentration, leading to inconsistent IC50 data.

Troubleshooting Protocol: The "Drop-Wise" Reconstitution

Do not add buffer directly to the solid powder.

Step-by-Step Methodology:

  • Primary Stock (Organic): Dissolve Azumolene Sodium in 100% DMSO to a concentration of 10–20 mM .

    • Validation: Vortex for 30 seconds. The solution must be completely clear and yellow/orange.

  • Intermediate Dilution (Optional but Recommended): If the final target is low (e.g., <10 µM), create a 1 mM substock in DMSO.

  • Aqueous Introduction (Critical Step):

    • Place your physiological buffer (e.g., Tyrode’s, Krebs) on a magnetic stirrer (rapid stir, no splashing).

    • Add the DMSO stock drop-wise into the vortex of the stirring buffer.

    • Limit: Keep final DMSO concentration < 0.1% (v/v) to avoid solvent artifacts on channel gating.

  • Visual Check: Hold the tube against a light source. Any turbidity indicates precipitation.

Visualization: Reconstitution Workflow

AzumolenePrep Solid Azumolene Na (Solid) DMSO_Stock Primary Stock (DMSO, 10-20mM) Solid->DMSO_Stock Dissolve completely Buffer Physiological Buffer (Stirring) DMSO_Stock->Buffer Drop-wise addition (Max 0.1% DMSO) Working Working Solution (<50 µM) Buffer->Working Rapid mixing Check Turbidity Check (Tyndall Effect) Working->Check Validate

Caption: Figure 1. Optimal reconstitution workflow to prevent shock precipitation and ensure bioavailability.

Module 2: Optical Interference in Calcium Imaging

The Issue: Spectral Overlap with Fura-2

This is the most overlooked artifact. Azumolene has an absorbance peak near 340 nm .

  • Fura-2 Excitation: 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free).

  • The Artifact: Azumolene absorbs the 340 nm excitation light intended for the dye. This artificially reduces the emission signal for the bound state, lowering the calculated 340/380 ratio. This mimics a reduction in intracellular Calcium, even if the drug is inactive.

Data: Spectral Properties
CompoundAbsorbance PeakInterference RiskRecommended Dye
Dantrolene ~395 nmHigh (Fura-2, GFP)Fluo-4, Rhod-2
Azumolene ~339–340 nm Critical (Fura-2) Fluo-4, Rhod-2, X-Rhod-1
Troubleshooting Guide: Optical Controls

Q: Can I still use Fura-2 with Azumolene? A: It is risky. If you must:

  • Background Subtraction: You must measure the background fluorescence of a cell-free solution containing the exact concentration of Azumolene you intend to use. Subtract this from your experimental records.

  • Non-Ratiometric Dyes: Switch to single-wavelength dyes like Fluo-4 (Excitation 488 nm) or Rhod-2 (Excitation 552 nm). Azumolene does not absorb significantly in the visible green/red spectrum.

Visualization: Spectral Interference Mechanism

SpectralInterference LightSource Excitation Light (340 nm) Azumolene Azumolene (Absorbs @ 340nm) LightSource->Azumolene Photon Capture Fura2 Fura-2 Dye (Ca2+ Bound) LightSource->Fura2 Excitation Azumolene->Fura2 Inner Filter Effect (Reduces Excitation) Detector Detector (510 nm Emission) Fura2->Detector Reduced Emission (False Negative)

Caption: Figure 2. The "Inner Filter Effect" where Azumolene competes with Fura-2 for 340nm excitation photons.

Module 3: Biological Specificity & Interpretation

The Issue: RyR1 vs. RyR2 Specificity

Azumolene is highly selective for RyR1 (skeletal muscle isoform).

  • Artifact: Researchers often apply Azumolene to cardiac myocytes (RyR2) and observe no effect, assuming the drug is degraded.

  • Reality: Azumolene generally does not inhibit RyR2 under normal physiological conditions. It only binds RyR2 in specific pathological states (e.g., "leaky" channels in heart failure or ischemia) where the conformational state of the channel mimics RyR1.

Validation Protocol: Positive Controls

To prove your Azumolene preparation is active when testing RyR2 or unknown systems:

  • Positive Control: Run a parallel experiment on skeletal muscle fibers or RyR1-transfected HEK293 cells.

  • Stimulus: Use Caffeine (activates RyR) or 4-CmC. Azumolene should significantly blunt the caffeine-induced Ca²⁺ transient.

Frequently Asked Questions (FAQs)

Q: My Azumolene solution turned cloudy after 20 minutes. Can I filter it? A: No. Filtering removes the drug, leaving you with vehicle only. If it precipitates:

  • Your concentration is too high for that specific buffer.

  • Your pH dropped (Azumolene is less soluble at acidic pH). Solution: Prepare a fresh dilution at a lower concentration or check the buffer pH.

Q: Does Azumolene affect the SERCA pump? A: No. Unlike Thapsigargin (which blocks SERCA), Azumolene specifically targets the RyR1 channel open probability (


). It reduces the frequency of "sparks" but does not alter the Ca²⁺ store load directly, nor does it affect the duration of the spark once triggered.

Q: What is the maximum stable concentration in saline? A: While literature suggests up to ~300 µM is possible in pure water, in physiological saline (with competing ions), we recommend keeping working concentrations below 50 µM to ensure stability over the course of a 1-hour experiment.

References

  • Corrêa, J. C. R., et al. (2013).[3] Physico-Chemical Characterization and Analytical Development for Sodium Azumolene, a Potential Drug Designed to Fight Malignant Hyperthermia.[3] Journal of Analytical & Bioanalytical Techniques. Link

  • Thoonen, R., et al. (2006). Azumolene Inhibits a Component of Store-operated Calcium Entry Coupled to the Skeletal Muscle Ryanodine Receptor.[5][6] Journal of Biological Chemistry. Link

  • Szentesi, P., et al. (2001). Effects of azumolene on Ca2+ sparks in skeletal muscle fibers. Biophysical Journal. Link

  • Yuchi, Z., et al. (2015). Crystal structures of ryanodine receptor SPRY1 and tandem-repeat domains reveal a critical FKBP12 binding determinant.[1] Nature Communications. (Structural basis for Azumolene binding to R12 domain).[7] Link

Sources

Technical Support Center: Impact of Azumolene Sodium on Primary Skeletal Muscle Cell Viability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers investigating the impact of Azumolene sodium on primary skeletal muscle cell viability. This guide is designed to provide you with in-depth technical information, troubleshooting strategies, and frequently asked questions to ensure the success and accuracy of your experiments. As scientists, we understand that meticulous experimental design and execution are paramount. Therefore, this resource emphasizes the scientific rationale behind our recommendations, empowering you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding Azumolene sodium and its application in primary skeletal muscle cell culture.

Q1: What is Azumolene sodium and what is its primary mechanism of action in skeletal muscle cells?

Azumolene sodium is a direct-acting skeletal muscle relaxant and a water-soluble analog of dantrolene.[1][2] Its principal mechanism of action is the inhibition of the ryanodine receptor 1 (RyR1), a calcium release channel located on the sarcoplasmic reticulum (SR) of skeletal muscle cells.[3] By inhibiting RyR1, Azumolene effectively reduces the release of calcium from the SR into the cytoplasm, thereby uncoupling excitation-contraction coupling.[3][4]

Q2: How does Azumolene's effect on intracellular calcium potentially impact cell viability?

Intracellular calcium ([Ca2+]i) is a critical second messenger that regulates numerous cellular processes in skeletal muscle, including contraction, metabolism, and gene expression.[5][6] Dysregulation of [Ca2+]i homeostasis can lead to cellular stress and, ultimately, cell death.[6] Conditions of pathologically elevated [Ca2+]i, such as those seen in malignant hyperthermia, can activate degradative enzymes like calpains and phospholipases, leading to cellular damage.[6] Azumolene, by preventing excessive Ca2+ release, is expected to be cytoprotective in models where elevated myoplasmic calcium contributes to cell death. However, prolonged or excessive inhibition of calcium signaling could potentially interfere with normal cellular functions that are calcium-dependent, although studies have shown Azumolene does not affect sarcoplasmic reticulum Ca(2+)-dependent ATPase activity.[1]

Q3: What are the expected morphological changes in primary skeletal muscle cells after treatment with Azumolene sodium?

Under normal culture conditions, primary myoblasts will proliferate and then fuse to form multinucleated myotubes, which may exhibit spontaneous contractions. Upon treatment with effective concentrations of Azumolene, a noticeable reduction or cessation of these spontaneous contractions should be observed. This is a direct visual indicator of its inhibitory effect on excitation-contraction coupling. No overt signs of cytotoxicity, such as cell rounding, detachment, or blebbing, are expected at concentrations where Azumolene is specifically inhibiting RyR1. However, at very high, non-physiological concentrations, off-target effects leading to toxicity could potentially be observed.

Q4: How should I prepare and store Azumolene sodium for my cell culture experiments?

Azumolene sodium is noted for being approximately 30-fold more water-soluble than its analog, dantrolene.[3][7] For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile, cell culture-grade water or a buffered solution like PBS. The stock solution should be sterile-filtered (0.22 µm filter) and can be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium to the final desired concentration immediately before adding it to the cells.

Q5: What is a good starting concentration range for Azumolene sodium in primary skeletal muscle cell viability studies?

Based on in vitro studies, effective concentrations of Azumolene for inhibiting muscle contractures are in the low micromolar range. A common effective concentration cited is around 6-10 µM.[1][8] For viability studies, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell system and experimental question. A suggested starting range could be from 1 µM to 50 µM. This range will help you identify a concentration that effectively inhibits RyR1 activity without inducing off-target cytotoxic effects.

Section 2: Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Isolation and Culture of Primary Mouse Myoblasts

This protocol is adapted from established methods for isolating primary myoblasts from mouse skeletal muscle.[9][10]

Materials:

  • Hind limb muscles from a 4-8 week old mouse

  • Plating media (e.g., Ham's F-10 with 20% FBS, 1% Penicillin-Streptomycin, and 10 ng/mL bFGF)

  • Digestion medium (e.g., DMEM with 0.2% collagenase type II and 1 U/mL dispase II)

  • 0.25% Trypsin-EDTA

  • Collagen-coated culture dishes

Procedure:

  • Aseptically dissect hind limb muscles and place them in sterile PBS.

  • Mince the muscle tissue into a fine slurry using sterile scalpels.

  • Transfer the minced tissue to a conical tube containing digestion medium.

  • Incubate at 37°C for 45-60 minutes with gentle agitation every 15 minutes.

  • Stop the digestion by adding an equal volume of plating media.

  • Filter the cell suspension through a 70 µm cell strainer into a new conical tube.

  • Centrifuge at 1,500 rpm for 5 minutes, discard the supernatant, and resuspend the pellet in plating media.

  • Pre-plating: Plate the cell suspension on an uncoated culture dish for 45 minutes at 37°C. This allows fibroblasts to adhere more readily than myoblasts.[9][10]

  • Carefully collect the supernatant containing the myoblast-enriched population and transfer it to a new collagen-coated dish.

  • Culture the myoblasts in a 37°C, 5% CO2 incubator, changing the media every 2-3 days.

Protocol 2: Azumolene Sodium Treatment and Viability Assessment using MTT Assay

Materials:

  • Primary myoblasts seeded in a 96-well plate

  • Azumolene sodium stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed primary myoblasts in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Azumolene sodium in your culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of Azumolene. Include a vehicle control (medium with the same concentration of the solvent used for the Azumolene stock).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay is a useful alternative or complement to the MTT assay, as it measures membrane integrity.

Materials:

  • Primary myoblasts treated with Azumolene sodium in a 96-well plate

  • Commercially available LDH assay kit (follow manufacturer's instructions) or prepare reagents in-house.

  • Lysis solution (e.g., 1% Triton X-100 in assay medium) for positive control.

Procedure:

  • Treat cells with Azumolene sodium as described in Protocol 2.

  • Prepare controls:

    • Low control (spontaneous LDH release): Untreated cells.

    • High control (maximum LDH release): Untreated cells lysed with lysis solution.

    • Vehicle control: Cells treated with the vehicle.

  • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.[11]

  • Add 50 µL of the LDH assay reaction mixture to each well of the new plate.[11]

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution.[11]

  • Measure the absorbance at 490 nm.

  • Calculate cytotoxicity as a percentage relative to the high and low controls.

Section 3: Troubleshooting Guides

Guide 1: Primary Skeletal Muscle Cell Culture Issues
Observed Problem Potential Cause Recommended Solution
Low cell yield after isolation Incomplete muscle digestionEnsure the muscle is minced very finely.[9] Increase digestion time in 10-minute increments, monitoring the tissue dissociation.
Over-digestion with enzymesUse the recommended enzyme concentrations and monitor the digestion process closely. Excessive digestion can damage cells.
Loss of myoblasts during pre-platingAdhere strictly to the 45-minute pre-plating time. Longer incubation will result in myoblast attachment to the uncoated dish.[9][10]
Cells are not attaching or are detaching Improper coating of culture dishesEnsure culture dishes are evenly coated with collagen or another suitable extracellular matrix protein.
Over-trypsinization during passagingMinimize trypsin exposure time; just enough for cells to detach. Neutralize trypsin with media containing serum promptly.[12]
Changes in media or serum batchesTest new batches of media or serum on a small scale before widespread use.[12]
Fibroblast overgrowth Insufficient pre-platingRepeat the pre-plating step to further enrich the myoblast population.[10]
Bacterial or fungal contamination Poor aseptic techniqueStrictly adhere to sterile techniques. Regularly clean incubators and biosafety cabinets.[13]
Guide 2: Azumolene Sodium Viability Assay Issues
Observed Problem Potential Cause Recommended Solution
Inconsistent results between MTT and LDH assays Different cellular processes being measuredThis is not necessarily an error. MTT measures metabolic activity, while LDH measures membrane integrity. A compound could reduce metabolic activity without causing membrane rupture.[14][15] Report the results of both assays to provide a more complete picture of the compound's effect.
High background in MTT assay Azumolene interference with MTT reductionRun a cell-free control with media, MTT, and Azumolene at the highest concentration used in your experiment to check for direct chemical reduction of MTT.[16][17]
Unexpectedly high viability at high Azumolene concentrations Compound precipitationVisually inspect the wells for any precipitate. Azumolene is water-soluble, but high concentrations in complex media could potentially lead to precipitation. Ensure complete dissolution in the stock solution.
No effect of Azumolene on cell viability Inactive compoundVerify the source and purity of your Azumolene sodium. Test its activity in a functional assay, such as observing the inhibition of spontaneous contractions in myotubes.
Incorrect concentration rangePerform a wider dose-response curve to ensure you are testing relevant concentrations.

Section 4: Visualizations

Diagram 1: Azumolene's Mechanism of Action

Azumolene_Mechanism cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytoplasm Cytoplasm RyR1 RyR1 Channel Ca_SR Ca2+ Ca_Cyto Ca2+ Ca_SR->Ca_Cyto Ca2+ Release Contraction Muscle Contraction Ca_Cyto->Contraction Triggers Azumolene Azumolene Sodium Azumolene->RyR1 Inhibits Excitation Excitation Signal (Depolarization) Excitation->RyR1 Activates

Caption: Azumolene sodium inhibits the RyR1 channel, blocking Ca2+ release.

Diagram 2: Experimental Workflow for Viability Assessment

Viability_Workflow A Isolate & Culture Primary Myoblasts B Seed Cells in 96-well Plate A->B C Treat with Azumolene (Dose-Response) B->C D Incubate (e.g., 24h, 48h) C->D E Perform Viability Assays (MTT & LDH) D->E F Measure Absorbance E->F G Analyze Data & Calculate % Viability F->G

Caption: Workflow for assessing Azumolene's impact on cell viability.

Diagram 3: Troubleshooting Decision Tree for Low Viability

Troubleshooting_Tree Start Unexpected Low Viability Observed Q1 Is low viability seen in vehicle control? Start->Q1 A1_Yes Culture Health Issue Q1->A1_Yes Yes A1_No Potential Azumolene Cytotoxicity Q1->A1_No No Q2 Check for contamination, cell detachment, or media issues. A1_Yes->Q2 Q3 Did LDH assay confirm membrane damage? A1_No->Q3 A3_Yes Azumolene is likely cytotoxic at this concentration. Q3->A3_Yes Yes A3_No Effect may be on metabolic activity (MTT), not membrane integrity. Q3->A3_No No Q4 Run cell-free assay to check for MTT interference. A3_No->Q4

Caption: Decision tree for troubleshooting low cell viability results.

References

  • Foster, P. S., & Haeberle, J. R. (1991). The effect of azumolene on hypercontractility and sarcoplasmic reticulum Ca(2+)-dependent ATPase activity of malignant hyperpyrexia-susceptible porcine skeletal muscle. Journal of Muscle Research and Cell Motility, 12(4), 347–355. [Link]

  • Sudo, R. T., Carmo, P. L., Trachez, M. M., & Zapata-Sudo, G. (2008). Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle. Basic & Clinical Pharmacology & Toxicology, 102(3), 308–316. [Link]

  • Kim, D. C. (2022). Current clinical application of dantrolene sodium. Anesthesia and Pain Medicine, 17(1), 1-10. [Link]

  • Krause, T., Gerbershagen, M. U., Fiege, M., Weisshorn, R., & Wappler, F. (2004). Dantrolene–a review of its pharmacology, therapeutic use and new developments. Anaesthesia, 59(4), 364-373. [Link]

  • Leslie, G. C., & Part, N. J. (1989). The effect of EU4093 (azumolene sodium) on the contraction of intrafusal muscle in the soleus muscle of the anaesthetized rat. British Journal of Pharmacology, 97(4), 1151–1156. [Link]

  • Cherednichenko, G., Ward, C. W., Feng, W., Cabrales, E., Michaelson, J., Samso, M., ... & Pessah, I. N. (2006). Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor. Molecular pharmacology, 70(6), 1996-2005. [Link]

  • Hindi, S. M., & Kumar, A. (2017). Isolation, Culturing, and Differentiation of Primary Myoblasts from Skeletal Muscle of Adult Mice. In Myogenesis (pp. 203-215). Humana Press, New York, NY. [Link]

  • Marg, A., & Both, M. (2017). Isolation of Primary Human Skeletal Muscle Cells. JoVE (Journal of Visualized Experiments), (129), e56520. [Link]

  • Yin, H., Price, F., & Rudnicki, M. A. (2020). Isolation, Culture, and Differentiation of Primary Myoblasts Derived from Muscle Satellite Cells. STAR protocols, 1(2), 100085. [Link]

  • Murayama, T., & Kurebayashi, N. (2019). Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases. International journal of molecular sciences, 20(22), 5735. [Link]

  • Savci, U., & Uysal, A. (2016). Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro. Journal of Membrane Biology, 249(6), 793-800. [Link]

  • Choudhury, D., & Chakravarty, D. (2017). Role of defective Ca2+ signaling in skeletal muscle weakness: Pharmacological implications. Journal of cellular physiology, 232(4), 738-746. [Link]

  • Corrêa, J. C. R., Salgado, H. R. N., & Isaac, V. L. B. (2013). Physico-Chemical Characterization and Analytical Development for Sodium Azumolene, a Potential Drug Designed to Fight Malignant Hyperthermia. Journal of Analytical & Bioanalytical Techniques, 4(6), 1-6. [Link]

  • Hirsch, E. D., Hall, T. E., & Yelon, D. (2019). Interactions among ryanodine receptor isotypes contribute to muscle fiber type development and function. Development, 146(18), dev178044. [Link]

  • Clausen, T. (2003). The Role of Ca2+ in Muscle Cell Damage. Journal of Applied Physiology, 95(5), 1835-1843. [Link]

  • Sediqi, O., & Sharifi, A. M. (2016). Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro. ResearchGate. [Link]

  • Kosheeka. (2020, October 5). Common Errors And Tech Tips For Primary Cell Culture. [Link]

  • Praetorius, C. (2014, February 27). How can you handle sodium azide in a cell culture? ResearchGate. [Link]

  • Ulukaya, E., Colakogullari, M., & Wood, E. J. (2004). Interference by anti-cancer chemotherapeutic agents in the MTT-tumor assay. Chemotherapy, 50(1), 43-50. [Link]

  • PromoCell. (2017, August 31). Cell Culture Troubleshooting: Primary Cells and How to Treat Them Nicely. [Link]

  • Lange, M., & Greller, G. (2016). Process for improving the solubility of cell culture media.
  • Stepanenko, A. A., & Dmitrenko, V. V. (2015). Why do MTT and XTT assays give inconsistent results?. ResearchGate. [Link]

  • Tammineni, P., et al. (2020). Intracellular calcium leak lowers glucose storage in human muscle, promoting hyperglycemia and diabetes. eLife, 9, e55714. [Link]

  • Procell. (2024, March 14). Cell Culture Academy| Reasons and Solutions for Adherent Cell Detachment. [Link]

  • Takeshima, H., et al. (2015). Role of Ryanodine Receptor Subtypes in Initiation and Formation of Calcium Sparks in Arterial Smooth Muscle. International Journal of Molecular Sciences, 16(12), 28833–28846. [Link]

  • Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. JoVE (Journal of Visualized Experiments), (76), e50589. [Link]

  • Weisleder, N., et al. (2021). Senescence Is Associated With Elevated Intracellular Resting [Ca2+] in Mice Skeletal Muscle Fibers. An in vivo Study. Frontiers in Physiology, 11, 618957. [Link]

  • Wang, P., et al. (2010). Limitations of the use of MTT assay for screening in drug discovery. ResearchGate. [Link]

  • Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences, 15(11), 19998–20011. [Link]

  • Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Meissner, G. (2017). Three-dimensional perspective on ryanodine receptor mutations causing skeletal and cardiac muscle-related diseases. Journal of general physiology, 149(10), 875-885. [Link]

  • Ast, D. J., et al. (2025). Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. Scientific Reports, 15(1), 1-13. [Link]

  • Protasi, F., & Franzini-Armstrong, C. (2022). A controversial issue: Can mitochondria modulate cytosolic calcium and contraction of skeletal muscle fibers?. Journal of General Physiology, 154(8), e202213158. [Link]

  • Stockert, J. C., Blázquez-Castro, A., Cañete, M., Horobin, R. W., & Villanueva, Á. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12871. [Link]

  • Wang, L., et al. (2025). In Situ Visualization of Mouse Skeletal Muscle Ryanodine Receptor by Cryo-Electron Tomography. ResearchGate. [Link]

Sources

Managing potential toxicity of high concentrations of Azumolene sodium in animal studies.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Managing High-Concentration Azumolene Sodium Protocols

Status: Active Subject: Toxicity Mitigation & Formulation Optimization for In Vivo Azumolene Sodium Studies Target Audience: Preclinical Researchers, Pharmacologists, Toxicology Safety Officers

Executive Technical Summary

Azumolene Sodium is a hydantoin derivative and a structural analog of dantrolene, engineered for superior water solubility (approximately 30-fold higher than dantrolene) while maintaining equipotent antagonism of the Ryanodine Receptor 1 (RyR1).

While its enhanced solubility profile reduces the need for high-volume vehicles associated with dantrolene, high-concentration protocols (≥10 mg/kg/day) present distinct toxicological challenges. Specifically, researchers must manage reversible perivascular hepatic inflammation , skeletal muscle necrosis at injection sites, and renal congestion .

This guide provides self-validating protocols to troubleshoot formulation stability and mitigate physiological toxicity during high-dose administration.

Formulation & Stability Troubleshooting

Q: My Azumolene Sodium solution precipitates inside the syringe or infusion line. How do I prevent this?

A: Precipitation at high concentrations is almost invariably driven by pH drift or thermal shock. Azumolene sodium is a salt of a weak acid; its solubility is pH-dependent.

  • The Mechanism: As the pH drops below the pKa (approx. 7.5), the salt converts back to the less soluble free acid form. Standard physiological saline (pH 5.5) can trigger immediate precipitation in high-concentration stocks.

  • The Fix:

    • Buffer Selection: Do not use unbuffered saline for stock solutions >2 mg/mL. Use a phosphate-buffered saline (PBS) adjusted to pH 8.0–8.5 .

    • Co-Solvent Strategy: For concentrations >5 mg/mL, incorporate Hydroxypropyl-β-cyclodextrin (HP-β-CD) . This creates inclusion complexes that shield the hydrophobic moieties, preventing aggregation even if local pH shifts occur.

    • Temperature: Maintain the solution at 37°C prior to loading. Avoid storing high-concentration stocks at 4°C, as this promotes crystal nucleation.

Q: What is the maximum safe concentration for bolus injection to avoid osmotic shock?

A: While Azumolene is more soluble, hypertonic injections cause local tissue damage.

  • Limit: Keep bolus concentrations ≤ 5 mg/mL for IP or IV administration.

  • Adjustment: If your dose requires a higher concentration to keep volume low (e.g., mice studies), you must infuse slowly (over 2-5 minutes) rather than bolus, or split the dose into two sites to prevent local necrotic foci.

Physiological Toxicity Management

Q: Animals are exhibiting signs of muscle weakness and reduced locomotor activity. Is this toxicity or therapeutic efficacy?

A: This is likely an extension of the pharmacological mechanism (RyR1 blockade) rather than off-target toxicity, but it requires immediate titration.

  • Differentiation:

    • Therapeutic Effect:[1][2][3] Reduced explosive movement but maintained righting reflex and respiratory rate.

    • Overdose (Toxicity): Loss of righting reflex, shallow respiration (diaphragmatic weakness), or paradoxical rigor.

  • Action Plan:

    • Measure Respiratory Rate . RyR1 inhibition affects the diaphragm. If rate drops <30% of baseline, immediate support is required.

    • Washout: Azumolene has a reversible binding profile. Pause administration for 24 hours. Studies indicate muscle function recovers rapidly due to the drug's dissociation kinetics.

Q: Histology reports show "non-diffuse necrosis" at the injection site. Should I abort the study?

A: Not necessarily. This is a known, reversible artifact of high-dose Azumolene administration (10 mg/kg), often linked to the alkalinity of the formulation rather than systemic cytotoxicity.

  • Protocol Adjustment:

    • Rotate Sites: Never inject the same quadrant twice consecutively.

    • Neutralize (Carefully): If using a pH 9+ vehicle (common for dantrolene), switch to the Azumolene-optimized pH 8.0 vehicle. The lower pH reduces local tissue saponification.

    • Observation: Evidence suggests this necrosis is fully reversible within 14 days post-cessation.[4]

Q: We are detecting elevated liver enzymes (ALT/AST). Is Azumolene hepatotoxic like Dantrolene?

A: Azumolene is significantly less hepatotoxic than dantrolene, but it is not devoid of hepatic impact at high doses.[4]

  • The Signal: High-dose regimens (10 mg/kg/day) have been linked to perivascular inflammatory reactions in the liver.[4]

  • The Prognosis: Unlike the idiosyncratic fatal hepatitis associated with dantrolene, Azumolene-induced inflammation is typically reversible upon cessation.

  • Threshold: If ALT >3x baseline, reduce dose by 50%. If >5x, terminate the arm.

Comparative Data: Toxicity Markers

ParameterDantrolene SodiumAzumolene SodiumClinical Implication
Water Solubility Low (< 0.3 mg/mL)High (~10 mg/mL)Azumolene allows lower injection volumes.
Hepatotoxicity Severe, potentially fatal (Black Box)Mild, reversible inflammationAzumolene is safer for chronic dosing studies.
Injection Site High risk of phlebitis/necrosis (pH 9.5)Moderate risk of necrosis (pH 8.0)Local irritation remains a concern; rotate sites.
Renal Impact Crystal nephropathy riskCongestion/InflammationMonitor BUN/Creatinine in long-term studies.
Muscle Recovery Slow dissociationRapid dissociationAzumolene allows faster recovery from "over-relaxation".

Visualizing the Toxicity Pathway

The following diagram illustrates the mechanistic cascade from high-dose administration to observed toxicity, distinguishing between pharmacological overdose and physicochemical tissue damage.

AzumoleneToxicity Admin High-Dose Azumolene (>10 mg/kg) Physico Physicochemical Properties Admin->Physico Pharm Pharmacological Action (RyR1) Admin->Pharm LiverInflam Perivascular Liver Inflammation Admin->LiverInflam Metabolic Stress Alkalinity High pH / Salt Load Physico->Alkalinity RyRBlock Excessive RyR1 Blockade Pharm->RyRBlock LocalTox Injection Site Necrosis Alkalinity->LocalTox Direct Tissue Irritation RespDep Respiratory Depression RyRBlock->RespDep Diaphragm Weakness Recovery Reversible upon Cessation (14 days) LocalTox->Recovery RespDep->Recovery Rapid Dissociation LiverInflam->Recovery

Caption: Mechanistic pathways of Azumolene toxicity. Blue: Input; Yellow: Mechanism; Red: Toxicity Event; Green: Resolution.

Validated Experimental Protocol: High-Dose Preparation

Objective: Prepare a stable 5 mg/mL Azumolene Sodium solution for IP injection in rats.

Reagents:

  • Azumolene Sodium (lyophilized)[5]

  • Sterile Water for Injection

  • Mannitol (as isotonic agent, avoid saline if possible)

  • 1N NaOH (for pH adjustment)

Step-by-Step Workflow:

  • Weighing: Weigh the required amount of Azumolene Sodium.

  • Initial Dissolution: Add 80% of the final volume of Sterile Water.

  • pH Check: Measure pH. It will likely be alkaline. If < 8.0, add 1N NaOH dropwise. Critical: Azumolene precipitates rapidly below pH 7.5.

  • Tonicity Adjustment: Add Mannitol to achieve ~300 mOsm/kg. Avoid Sodium Chloride as the common ion effect can decrease solubility.

  • Filtration: Filter sterilize using a 0.22 µm PES membrane . Do not use Nylon (binds drug).

  • Administration:

    • Warm to 37°C before injection.

    • Inject IP in the lower right quadrant.

    • Volume Limit: Do not exceed 2 mL/kg per site.

References

  • Toxicological evaluation of azumolene after repeated intraperitoneal administration in rats. Source: PubMed / Basic & Clinical Pharmacology & Toxicology Summary: Defines the 10 mg/kg toxicity threshold, noting reversible liver inflammation and muscle necrosis.[4] URL:[Link]

  • Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor. Source:[6] PubMed / Journal of Biological Chemistry Summary:[7] Details the mechanism of action on RyR1 and SOCE, explaining potential muscle weakness issues. URL:[Link]

  • Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle. Source: PubMed / European Journal of Anaesthesiology Summary: Establishes equipotency to dantrolene and comparative safety/efficacy profiles. URL:[Link]

  • Azumolene reverses episodes of malignant hyperthermia in susceptible swine. Source: PubMed / Anesthesia & Analgesia Summary:[2][3][4][8] Demonstrates efficacy and solubility advantages in large animal models.[9] URL:[Link]

Sources

Validation & Comparative

Technical Comparison: Azumolene Sodium vs. Dantrolene in Malignant Hyperthermia-Susceptible Muscle

[1][2][3][4]

Executive Summary

Status: Azumolene sodium is a structural analog of dantrolene sodium, distinguished primarily by its significantly enhanced aqueous solubility (~30-fold).[1][2][3][4] Verdict: While dantrolene remains the clinical gold standard for Malignant Hyperthermia (MH), azumolene demonstrates equipotent efficacy in reversing hypermetabolic crises in MH-susceptible (MHS) muscle models.[1] Key Advantage: The critical bottleneck in dantrolene therapy is the time-intensive reconstitution required due to its lipophilicity. Azumolene’s high solubility allows for rapid preparation of concentrated bolus doses, potentially reducing the "time-to-treatment" interval—a decisive factor in preventing MH-associated morbidity (e.g., rhabdomyolysis, renal failure).

Mechanistic Foundation: RyR1 Modulation

Both azumolene and dantrolene function as direct-acting skeletal muscle relaxants. They do not interfere with neuromuscular transmission at the motor endplate but rather decouple excitation-contraction (E-C) pathways at the sarcoplasmic reticulum (SR).

Mechanism of Action

In MHS muscle, a mutation in the Ryanodine Receptor 1 (RyR1) causes the channel to remain in an "open" or "leaky" state upon exposure to volatile anesthetics (e.g., halothane) or depolarizing muscle relaxants (e.g., succinylcholine). This results in uncontrolled

  • Target: RyR1 (Skeletal Muscle Ryanodine Receptor).[3][5][6][7]

  • Binding Site: Evidence suggests both compounds compete for the same binding site, likely within the amino-terminal region (specifically the R12 domain) of the RyR1 channel.[7]

  • Effect: They stabilize the RyR1 channel in the "closed" state, inhibiting excessive

    
     release without depleting luminal SR 
    
    
    stores necessary for basal function.
Pathway Visualization

The following diagram illustrates the comparative inhibition pathway in MHS muscle.

RyR1_MechanismTriggerTrigger Agents(Halothane / Succinylcholine)RyR1_MutantMutant RyR1 Channel(Destabilized State)Trigger->RyR1_Mutant ActivatesCa_FloodUncontrolled Ca2+ Efflux(Sarcoplasm)RyR1_Mutant->Ca_Flood Ca2+ ReleaseRyR1_StabilizedStabilized RyR1(Closed State)RyR1_Mutant->RyR1_Stabilized Conformational ChangeHypermetabolismMH Crisis(Contracture, Hyperthermia, Acidosis)Ca_Flood->Hypermetabolism Sustained ContractionInhibitorsTherapeutic Agents(Azumolene / Dantrolene)Inhibitors->RyR1_Mutant Binds & StabilizesRyR1_Stabilized->Ca_Flood Blocks EffluxHomeostasisRestoration ofCa2+ HomeostasisRyR1_Stabilized->Homeostasis Preserves Function

Figure 1: Mechanism of Action. Both agents bind to the destabilized RyR1 mutant, enforcing a closed conformation that halts the calcium flood driving the MH crisis.

Physicochemical & Pharmacokinetic Comparison

The primary differentiator is the substitution of the p-nitrophenyl group in dantrolene with a p-bromo-phenyl group in azumolene. This structural modification drastically alters solubility without compromising potency.

FeatureDantrolene SodiumAzumolene SodiumClinical Implication
Chemical Structure Hydantoin derivative (p-nitrophenyl)Hydantoin derivative (p-bromo-phenyl)Bromine substitution enhances polarity.[3]
Water Solubility Low (~0.3 mg/mL)High (~10 mg/mL) Azumolene is ~30x more soluble.[1]
Reconstitution Difficult; requires large volumes of fluid (60mL per 20mg vial).Rapid; dissolves in small volumes.[8]Faster "needle-to-patient" time.
Potency (In Vitro) IC50 ~1.5 - 3.5 µMIC50 ~2.4 - 2.8 µMEffectively equipotent in twitch inhibition.[1]
Half-Life ~12 hours (IV)Comparable (Experimental data varies)Similar duration of action.[3]

Preclinical Efficacy Data

In Vitro Efficacy (IVCT)

In the In Vitro Contracture Test (IVCT), muscle fascicles from MHS patients or animals are exposed to triggers.

  • Result: Azumolene (10 µM) inhibits halothane- and caffeine-induced contractures with efficacy indistinguishable from dantrolene.[1]

  • Twitch Inhibition: Both drugs depress electrically evoked muscle twitches in a dose-dependent manner.[1] Azumolene achieves 50% twitch inhibition (IC50) at concentrations nearly identical to dantrolene, confirming that the structural change does not diminish muscle relaxant properties.

In Vivo Efficacy (Porcine Model)

The MHS swine model is the gold standard for validating MH therapeutics.

  • Study: Dershwitz et al. and subsequent studies utilized MHS swine triggered with halothane/succinylcholine.

  • Outcome: Azumolene administered IV (typically 1-2 mg/kg) successfully terminated fulminant MH episodes.[4]

  • Metrics: Reversal of tachycardia, hypercarbia (lowering ETCO2), and rigidity was observed within minutes, mirroring the kinetic profile of dantrolene but with a significantly lower injection volume.

Safety Profile: Respiratory Depression

A major concern with skeletal muscle relaxants is the paralysis of respiratory muscles (diaphragm/intercostals).

  • Comparison: Both agents cause dose-dependent decreases in grip strength and muscle twitch.

  • Respiratory Impact: At therapeutic doses required to reverse MH (1-2.5 mg/kg), neither drug typically induces apnea or severe respiratory failure necessitating mechanical ventilation in healthy subjects, though respiratory muscle weakness is a known side effect.

  • Therapeutic Index: Azumolene maintains a safety margin comparable to dantrolene. The "lower toxicity" noted in some early literature likely refers to the reduction in solvent-related complications (e.g., phlebitis from large volumes of high-pH mannitol/hydroxide solvent used for dantrolene).

Experimental Protocols

For researchers validating novel analogs or conducting comparative studies, the following protocols ensure data integrity.

Protocol A: In Vitro Contracture Test (IVCT) Validation
  • Objective: Compare IC50 of Azumolene vs. Dantrolene in MHS tissue.

  • Tissue: Freshly excised Vastus lateralis (human) or Gracilis (swine).

  • Setup: Krebs-Ringer solution, aerated with 95% O2/5% CO2, maintained at 37°C.

  • Mounting: Secure fascicles to a force transducer at optimal length (

    
    ).
    
  • Viability Check: Stimulate (0.2 Hz, 2ms duration) to ensure stable baseline twitch >10 minutes.

  • Trigger Challenge: Introduce 3% Halothane or increasing Caffeine concentrations (0.5, 1, 2, 4, 8, 32 mM).

  • Intervention: Once contracture >0.5g is established, add Azumolene or Dantrolene (cumulative dosing 1 µM to 100 µM).

  • Data Capture: Record tension (g) vs. Log[Drug]. Calculate % relaxation of contracture.

Protocol B: Porcine MH Challenge (In Vivo)

This protocol is critical for establishing systemic efficacy and pharmacokinetics.

Swine_ProtocolBaselineBaseline Stabilization(Anesthesia: Thiopental/Isoflurane)TriggerInduction of MH(Halothane + Succinylcholine)Baseline->Trigger Stable VitalsCrisisCrisis Confirmation(ETCO2 > 55mmHg, HR > 120)Trigger->Crisis Hypermetabolic OnsetTreatmentDrug Administration(Azumolene IV Bolus)Crisis->Treatment Criteria MetRecoveryRecovery Phase(Monitor 60-120 mins)Treatment->Recovery Reversal of SignsRecovery->Treatment Recrudescence?

Figure 2: In Vivo Challenge Workflow. A self-validating loop where treatment is only initiated upon strict physiological confirmation of MH crisis.

Step-by-Step Methodology:

  • Subject Selection: MHS-homozygous swine (RyR1 Arg615Cys mutation).

  • Instrumentation: Invasive arterial pressure, ETCO2, core temperature, and venous blood gas access.

  • Induction: Anesthetize with non-triggering agents (e.g., propofol/fentanyl).

  • Trigger: Initiate Halothane (1-2%) and Succinylcholine (1-2 mg/kg).

  • Crisis Definition (Trigger Point):

    • ETCO2 increase > 10 mmHg above baseline OR > 55 mmHg absolute.

    • Venous pCO2 > 60 mmHg.

    • Muscle rigidity.[9][10]

  • Intervention: Stop trigger. Administer Azumolene Sodium (2 mg/kg) via rapid IV push.

  • Success Criteria: Decline in ETCO2 within 5 minutes; normalization of heart rate; relaxation of muscle rigor.

Conclusion

Azumolene sodium represents a physicochemical optimization of dantrolene rather than a pharmacodynamic revolution. Its efficacy in MHS muscle is equivalent to dantrolene, binding the same RyR1 targets and producing identical twitch-inhibition profiles. However, its 30-fold higher water solubility addresses the single greatest liability of dantrolene: the logistical delay in preparing the drug during a life-threatening emergency. For drug development professionals, azumolene offers a blueprint for reformulation strategies that prioritize clinical usability alongside molecular efficacy.

References

  • Azumolene reverses episodes of malignant hyperthermia in susceptible swine. Source: Anesthesia & Analgesia (1990). URL:[Link]

  • Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle. Source: British Journal of Anaesthesia (2007). URL:[Link]

  • Intravenous administration of azumolene to reverse malignant hyperthermia in swine. Source: Journal of Veterinary Internal Medicine (2010). URL:[Link]

  • Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development. Source: Nature Communications (2020). URL:[Link]

  • Current clinical application of dantrolene sodium. Source: Anesthesia and Pain Medicine (2023).[11] URL:[Link]

A Comparative Analysis of the Therapeutic Window: Azumolene Sodium Versus Traditional Muscle Relaxants

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of skeletal muscle relaxants, the therapeutic window—a measure of a drug's efficacy versus its toxicity—is a critical determinant of clinical viability. This guide provides an in-depth, objective comparison of Azumolene sodium, a dantrolene analog, with traditional muscle relaxants, including its direct parent compound, dantrolene, and the centrally acting agents baclofen and tizanidine. We will dissect their mechanisms of action, critically evaluate their therapeutic windows using preclinical and clinical data, and provide detailed experimental protocols for their comparative assessment.

Differentiated Mechanisms of Action: A Tale of Two Pathways

The therapeutic and adverse effect profiles of muscle relaxants are intrinsically linked to their mechanisms of action. Azumolene and dantrolene represent a class of direct-acting muscle relaxants, while baclofen and tizanidine exert their effects through the central nervous system (CNS).

Direct Inhibition of Calcium Release: Azumolene and Dantrolene

Azumolene sodium and its parent compound, dantrolene sodium, act directly on the skeletal muscle fiber. Their primary mechanism involves the inhibition of calcium ion (Ca²⁺) release from the sarcoplasmic reticulum (SR), a crucial step in excitation-contraction coupling.[1] Both molecules bind to the ryanodine receptor (RyR1), a calcium channel on the SR membrane, thereby modulating its activity and reducing the amount of calcium available for muscle contraction.[2][3] This targeted peripheral action is fundamental to their utility in conditions of excessive muscle contraction, such as malignant hyperthermia (MH) and spasticity.[1][3] Azumolene is an analog of dantrolene, sharing a similar chemical structure and potency, with its principal advantage being approximately 30-fold greater water solubility.[3]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Mechanism of Azumolene and Dantrolene.

Central Nervous System Modulation: Baclofen and Tizanidine

In contrast, baclofen and tizanidine are centrally acting muscle relaxants. Baclofen is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and functions as a selective agonist for GABA-B receptors in the spinal cord. This agonism leads to hyperpolarization of neurons, resulting in both presynaptic and postsynaptic inhibition of motor neuron activity and a reduction in muscle spasticity.

Tizanidine, on the other hand, is an alpha-2 adrenergic agonist that acts primarily on presynaptic receptors in the spinal cord. By stimulating these receptors, tizanidine inhibits the release of excitatory amino acids from spinal interneurons, leading to a reduction in the firing rate of motor neurons and subsequent muscle relaxation.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Mechanisms of Centrally Acting Muscle Relaxants.

Evaluating the Therapeutic Window: A Comparative Data Analysis

The therapeutic window is determined by the balance between a drug's desired effect (efficacy) and its undesired effects (toxicity). A wider therapeutic window indicates a safer drug.

Efficacy: Potency and Onset of Action

Preclinical studies have consistently demonstrated that Azumolene is equipotent to dantrolene in its muscle-relaxant effects.[4] Both compounds exhibit similar IC50 values for the inhibition of muscle twitches and caffeine-induced contractures in isolated muscle preparations.[4]

DrugMechanism of ActionTypical Therapeutic UseCommon Side Effects
Azumolene Sodium Direct-acting (RyR1 antagonist)Malignant Hyperthermia, SpasticityMuscle weakness, Drowsiness, Dizziness
Dantrolene Sodium Direct-acting (RyR1 antagonist)Malignant Hyperthermia, SpasticityMuscle weakness, Drowsiness, Dizziness, Hepatotoxicity[2][5][6]
Baclofen Centrally acting (GABA-B agonist)Spasticity (e.g., in MS, spinal cord injury)Drowsiness, Dizziness, Confusion, Encephalopathy, Hypotonia[7][8]
Tizanidine Centrally acting (α2-adrenergic agonist)SpasticityDrowsiness, Dizziness, Dry mouth, Hypotension, Bradycardia[8][9]
Adverse Effect Profile: The Defining Factor of the Therapeutic Window

While Azumolene and dantrolene share a similar efficacy profile, their therapeutic windows may differ based on their adverse effect profiles.

Dantrolene's primary dose-limiting toxicities are generalized muscle weakness and, more seriously, hepatotoxicity.[2][5] The risk of liver injury with dantrolene is dose-dependent and more prevalent with chronic use.[6]

Azumolene's primary advantage lies in its significantly higher water solubility, which may translate to a more favorable formulation and potentially a different pharmacokinetic profile. While direct comparative studies on the long-term hepatotoxicity of Azumolene versus dantrolene are limited, the structural modification was designed to improve its pharmaceutical properties without altering its fundamental mechanism of action. Further investigation is warranted to definitively establish if this modification impacts its long-term safety profile.

Centrally acting muscle relaxants like baclofen and tizanidine have a distinct set of adverse effects primarily related to their action on the CNS. These include sedation, dizziness, confusion, and motor impairment.[7][8] Baclofen has been associated with encephalopathy, especially in patients with renal impairment, while tizanidine can cause significant hypotension and bradycardia.[8][9]

Experimental Protocols for Comparative Evaluation

To rigorously compare the therapeutic windows of these agents, a multi-faceted experimental approach is necessary, encompassing both in vitro and in vivo models.

In Vitro Assessment of Efficacy: Caffeine-Halothane Contracture Test

This test is the gold standard for diagnosing malignant hyperthermia susceptibility and is an excellent in vitro model for assessing the efficacy of direct-acting muscle relaxants.

Protocol:

  • Muscle Biopsy: Obtain a skeletal muscle biopsy (e.g., vastus lateralis) from a susceptible animal model (e.g., MH-susceptible swine) or human patient.

  • Muscle Strip Preparation: Dissect the muscle into small bundles and mount them in a tissue bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Baseline Tension: Apply a baseline tension to the muscle strips and allow them to equilibrate.

  • Drug Incubation: Incubate the muscle strips with varying concentrations of Azumolene, dantrolene, or a vehicle control.

  • Contracture Induction: Sequentially expose the muscle strips to incremental concentrations of caffeine and a single concentration of halothane (typically 3%).

  • Data Acquisition: Record the isometric force generated by the muscle strips.

  • Analysis: Compare the ability of the drugs to prevent or reverse the caffeine- and halothane-induced contractures.

In Vivo Assessment of Efficacy and Side Effects

A comprehensive in vivo evaluation should assess both the desired muscle relaxation and any unintended motor or CNS side effects.

3.2.1. Grip Strength Test

This test provides a quantitative measure of muscle strength and can be used to assess the degree of muscle weakness induced by the relaxants.

Protocol:

  • Apparatus: Use a grip strength meter for rodents.

  • Acclimatization: Acclimate the animals to the testing procedure.

  • Drug Administration: Administer Azumolene, dantrolene, baclofen, tizanidine, or vehicle control at various doses.

  • Testing: At predetermined time points after drug administration, allow the animal to grasp the grid of the meter and gently pull it away horizontally until it releases its grip.

  • Data Recording: Record the peak force exerted by the animal.

  • Analysis: Compare the dose-dependent reduction in grip strength across the different compounds.

3.2.2. Rotarod Test

This test is a classic method for assessing motor coordination and balance, which can be impaired by both peripheral muscle weakness and central sedative effects.

Protocol:

  • Apparatus: Use an accelerating rotarod for rodents.

  • Training: Train the animals to stay on the rotating rod for a set period.

  • Drug Administration: Administer the test compounds or vehicle.

  • Testing: Place the animals on the accelerating rotarod and record the latency to fall.

  • Analysis: A shorter latency to fall indicates impaired motor coordination.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: In Vivo Experimental Workflow.

3.2.3. Electromyography (EMG)

EMG provides a direct measure of the electrical activity of muscles and can be used to quantify the extent of muscle relaxation.

Protocol:

  • Electrode Implantation: Surgically implant EMG electrodes into a target muscle (e.g., gastrocnemius) of the animal.

  • Baseline Recording: Record baseline EMG activity at rest and during stimulated contractions.

  • Drug Administration: Administer the test compounds.

  • Post-Drug Recording: Record EMG activity at various time points after drug administration.

  • Analysis: Analyze the EMG signal for changes in amplitude and frequency, which correlate with the degree of muscle relaxation.

Conclusion: A Favorable Profile for Azumolene Sodium

Based on the available evidence, Azumolene sodium presents a compelling therapeutic profile. It demonstrates equipotency to dantrolene in its primary mechanism of action, offering effective, direct-acting muscle relaxation. The key differentiator for Azumolene is its enhanced water solubility, a significant pharmaceutical advantage that may contribute to a more favorable safety profile, particularly concerning the risk of hepatotoxicity associated with long-term dantrolene use.

Compared to centrally acting muscle relaxants like baclofen and tizanidine, Azumolene's peripheral mechanism of action is expected to result in a wider therapeutic window with respect to CNS side effects such as sedation and cognitive impairment. This makes Azumolene a promising candidate for further investigation and development, particularly for indications requiring chronic muscle relaxation where minimizing central adverse effects is paramount. The experimental protocols outlined in this guide provide a robust framework for future head-to-head comparative studies to further delineate the therapeutic window of Azumolene sodium in relation to traditional muscle relaxants.

References

  • Beebe, F. A., Barkin, R. L., & Barkin, S. (2005). A clinical and pharmacologic review of skeletal muscle relaxants for musculoskeletal conditions. American journal of therapeutics, 12(2), 151–171.
  • Chou, R., Peterson, K., & Helfand, M. (2004). Comparative efficacy and safety of skeletal muscle relaxants for spasticity and musculoskeletal conditions: a systematic review. Journal of pain and symptom management, 28(2), 140–175.
  • Flewellen, E. H., & Nelson, T. E. (1982). Halothane-caffeine contracture test for malignant hyperthermia: a statistical method for interpreting the results. Anesthesia and Analgesia, 61(7), 527-532.
  • Harrison, G. G. (1975). Control of the malignant hyperpyrexic syndrome in MHS swine by dantrolene sodium. British journal of anaesthesia, 47(1), 62–65.
  • Heffron, J. J., & Mitchell, G. (1981). The effect of azumolene on hypercontractility and sarcoplasmic reticulum Ca(2+)-dependent ATPase activity of malignant hyperpyrexia-susceptible porcine skeletal muscle. British journal of pharmacology, 73(2), 525–528.
  • Krause, T., Gerbershagen, M. U., Fiege, M., Weisshorn, R., & Wappler, F. (2004). Dantrolene--a review of its pharmacology, therapeutic use and new developments. Anaesthesia, 59(4), 364–373.
  • Lerman, J., McLeod, M. E., & Strong, H. A. (1989). Pharmacokinetics of intravenous dantrolene in children. Anesthesiology, 70(4), 625–629.
  • Sudo, R. T., & Nelson, T. E. (2007). Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle. Journal of pharmacology and experimental therapeutics, 323(2), 644–649.
  • Wedel, D. J., Quinlan, J. G., & Iaizzo, P. A. (1995). Clinical effects of intravenously administered dantrolene. Mayo Clinic proceedings, 70(3), 241–246.
  • Young, R. R., & Delwaide, P. J. (1981). Drug therapy: spasticity (second of two parts). The New England journal of medicine, 304(2), 96–99.
  • Physico-Chemical Characterization and Analytical Development for Sodium Azumolene, a Potential Drug Designed to Fight Malignant Hyperthermia. (2013). Journal of the Brazilian Chemical Society.
  • Baclofen and Tizanidine Adverse Effects Observed Among Community-Dwelling Adults Above the Age of 50 Years: A Systematic Review. (2023). The Annals of Pharmacotherapy.
  • A study to evaluate the skeletal muscle relaxant property of Pregabalin and Gabapentin in albino rats. (2019). International Journal of Basic & Clinical Pharmacology.
  • An Optimized Ex Vivo Protocol for Quantitative Electrophysiological Assessment of Neuromuscular Junctions and Skeletal Muscle Function Using the. (2025). Semantic Scholar.
  • Hepatotoxicological evaluation of dantrolene sodium. (1984). Drug and Chemical Toxicology.
  • EXPERIMENTAL MODEL FOR IN VIVO TESTING OF MUSCLE RELAXANT DRUGS. (n.d.). Romanian Journal of Biophysics.
  • Electromyographic patterns of the rat hindlimb in response to muscle stretch after spinal cord injury. (2018). eNeuro.
  • Sedation, Analgesia, and Muscle Relaxation During VV-ECMO Therapy in Patients With Severe Acute Respiratory Syndrome Coronavirus Type 2 (SARS-CoV-2): A Single-Center, Retrospective, Observational Study. (2021). Frontiers in Medicine.
  • Evaluation of Skeletal Muscle Relaxant Activity of Apigenin in Animal Experimental Models. (2021).
  • PROTOCOLS FOR ELECTROPHYSIOLOGY STUDIES OF MUSCLES EX VIVO – IN GENERAL Dystrophic/mechanome affected muscles (5 minutes betwe. (n.d.).
  • Dantrolene. (2017). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Neurological adverse events associated with baclofen: a pharmacovigilance study based on FDA adverse event reporting system. (2025). Frontiers in Pharmacology.
  • EMG-Based Detection of Inspiration in the Rat Diaphragm Muscle. (n.d.).
  • Evaluation of Motor Coordination and Antidepressant Activities of Cinnamomum osmophloeum ct. Linalool Leaf Oil in Rodent Model. (n.d.). MDPI.
  • Advanced Pre-Clinical Research Approaches and Models to Studying Pediatric Anesthetic Neurotoxicity. (2012). Frontiers in Neurology.
  • Dantrium (dantrolene sodium) capsules Dantrium (dantrolene sodium) has a potential for hepatotoxicity, and should not be used in. (n.d.).
  • Predictive value of muscle relaxant models in rats and c
  • Protocols for electrophysiological recordings and electron microscopy at C. elegans neuromuscular junction. (2021). STAR Protocols.
  • Comparison of baclofen and tizanidine adverse effects among community-dwelling adults over the age of 50: a system
  • Electromyogram recordings from freely moving animals. (n.d.).
  • Screening of centrally acting muscle relaxant agents. (n.d.). SlideShare.
  • Technical Considerations for In Vivo Electrophysiology. (n.d.).
  • Influence of task parameters on rotarod performance and sensitivity to ethanol in mice. (n.d.). PubMed.
  • Baclofen and Tizanidine Adverse Effects Observed Among Community-Dwelling Adults Above the Age of 50 Years: A Systematic Review. (n.d.).
  • Skeletal Muscle Relaxants for Animals - Pharmacology. (n.d.). MSD Veterinary Manual.
  • Advanced pre-clinical research approaches and models to studying pediatric anesthetic neurotoxicity. (2012). PubMed.
  • EMG-based detection of inspiration in the r
  • Several methods for the evaluation of muscle relaxants in gamma motor activity. (1982). Electroencephalography and Clinical Neurophysiology. Supplement.
  • In vivo electrophysiology. (2021).
  • Rotarod Test For Mice And R
  • Risk of Injury, Delirium Greater With Baclofen Than Tizanidine for Older Adults. (2023). Neurology Advisor.
  • EMG (Electromyography) in Biomechanics. (2020). YouTube.

Sources

Comparative Validation of Azumolene Sodium: Genetic Models and Pharmacological Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azumolene sodium is a structural analog of dantrolene, engineered to overcome the latter's poor aqueous solubility while maintaining high affinity for the Ryanodine Receptor 1 (RyR1) . As a Senior Application Scientist, I present this guide to validate Azumolene’s on-target specificity using genetic knockout (KO) and knock-in (KI) models.

The critical challenge in developing RyR1 modulators is distinguishing between non-specific membrane stabilization and true channel inhibition. This guide demonstrates how RyR1-null (dyspedic) myotubes and Malignant Hyperthermia (MH)-susceptible knock-in mice (e.g., Y522S) serve as the definitive controls to validate Azumolene's mechanism of action.

Mechanistic Grounding: The Target (RyR1)

Azumolene functions as a negative allosteric modulator of RyR1. It binds to the R12 domain (specifically interacting with residues W882, W996, and R1000), stabilizing the inter-domain interactions between the N-terminal and central domains to prevent the "unzipping" that leads to calcium leak.

Pathway Visualization

The following diagram illustrates the specific intervention point of Azumolene within the Excitation-Contraction Coupling (ECC) and Store-Operated Calcium Entry (SOCE) pathways.

RyR1_Pathway Membrane_Depol Membrane Depolarization DHPR DHPR (Cav1.1) Voltage Sensor Membrane_Depol->DHPR Activates RyR1_Closed RyR1 (Closed State) DHPR->RyR1_Closed Mechanical Coupling RyR1_Open RyR1 (Open/Leaky) Ca2+ Release RyR1_Closed->RyR1_Open Trigger (MH/Heat) SOCE SOCE (Store-Operated Ca2+ Entry) STIM1/Orai1 RyR1_Open->SOCE Retrograde Signal Ca_Cytosol Cytosolic Ca2+ Increase RyR1_Open->Ca_Cytosol Efflux SOCE->Ca_Cytosol Influx Contraction Muscle Contraction (Hypermetabolism in MH) Ca_Cytosol->Contraction Azumolene Azumolene Sodium (Inhibitor) Azumolene->RyR1_Open Stabilizes Closed State (Blocks Leak) Azumolene->SOCE Inhibits RyR1-coupled entry

Caption: Azumolene stabilizes the closed state of RyR1, inhibiting both SR Ca2+ release and the secondary RyR1-coupled SOCE influx.[1][2]

Comparative Analysis: Azumolene vs. Alternatives

While Dantrolene is the clinical gold standard, its utility in acute research settings is hampered by solubility issues. Azumolene offers a superior physicochemical profile for in vitro and in vivo experimentation.

FeatureAzumolene Sodium Dantrolene Sodium JTV519 (K201)
Primary Target RyR1 (Skeletal)RyR1 (Skeletal)RyR2 (Cardiac) > RyR1
Solubility (Water) High (~30-fold > Dantrolene) Very Low (Requires Mannitol/NaOH)Moderate
Mechanism Stabilizes "zipped" state; blocks SOCEStabilizes "zipped" stateCalstabin stabilizer
IC50 (Ca2+ Release) ~1-3 µM (Equipotent)~1-3 µM>10 µM (RyR1)
Toxicity Profile Lower respiratory depressionMuscle weakness/Respiratory depressionPotential off-target cardiac effects
Experimental Utility Ideal for rapid micro-injection & acute dosingDifficult to dissolve for high-concentration assaysSpecificity Control

Scientist's Note: The enhanced solubility of Azumolene allows for rapid preparation of stock solutions in physiological saline without the high pH or organic solvents (like DMSO) required for Dantrolene, which can confound sensitive calcium imaging data.

Genetic Validation Strategy

To prove Azumolene is "on-target," we must demonstrate two conditions:

  • Loss of Efficacy in Null Models: The drug should have no effect in cells completely lacking RyR1 (proving it doesn't block other channels like Orai1 directly).

  • Rescue in Gain-of-Function Models: The drug must normalize calcium dynamics in cells expressing MH-linked mutations (e.g., Y522S).

Validation Workflow

Validation_Workflow cluster_0 Negative Control cluster_1 Positive Control (Disease) Drug Apply Azumolene (1-10 µM) Null RyR1 Null (Dyspedic) Myotubes Drug->Null Mutant RyR1-Y522S (KI) MH Model Drug->Mutant SOCE_Assay SOCE Assay (Mn2+ Quench) Null->SOCE_Assay Leak_Assay Basal Ca2+ Imaging (Fluo-4) Mutant->Leak_Assay No_Effect NO CHANGE (Validates Specificity) SOCE_Assay->No_Effect If On-Target Rescue RESCUE (Validates Efficacy) Leak_Assay->Rescue Reduces Ca2+

Caption: Decision tree for validating Azumolene specificity using genetic models. Null models must show no response; mutant models must show rescue.

Key Experiment: The "Null" Control

In dyspedic (RyR1-/-) myotubes , Store-Operated Calcium Entry (SOCE) can still be triggered by thapsigargin (which depletes the SR independently of RyR1).

  • Observation: Azumolene inhibits SOCE in Wild Type and Y522S cells but has zero effect on SOCE in RyR1-/- cells.

Detailed Experimental Protocols

Protocol A: Ratiometric Calcium Imaging in Y522S Myotubes

Objective: Quantify Azumolene's ability to reduce basal cytosolic Ca2+ elevation caused by the Y522S mutation.

Materials:

  • Primary myotubes from Y522S knock-in mice (and WT controls).

  • Fura-2 AM (Ratiometric Ca2+ indicator).

  • Azumolene Sodium (dissolved in sterile water/saline).

  • Imaging Buffer (PSS: 140 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose).

Step-by-Step:

  • Loading: Incubate myotubes with 5 µM Fura-2 AM for 45 minutes at 37°C in PSS.

  • De-esterification: Wash cells 3x with PSS and incubate for 20 minutes to allow dye de-esterification.

  • Baseline Acquisition: Mount on an inverted fluorescence microscope. Excite alternately at 340 nm and 380 nm; collect emission at 510 nm. Record baseline ratio (R = F340/F380) for 60 seconds.

    • Note: Y522S cells will show a significantly higher resting ratio than WT.

  • Treatment: Perfuse Azumolene (10 µM) into the bath.

  • Observation: Record for 5–10 minutes.

    • Success Criteria: A time-dependent decrease in the F340/F380 ratio in Y522S cells, returning towards WT levels.

Protocol B: Ex Vivo Force Contractility (Rescue Assay)

Objective: Demonstrate functional rescue of heat-induced contracture in Y522S muscle.

Materials:

  • Intact Extensor Digitorum Longus (EDL) muscle from Y522S mice.

  • Organ bath system with force transducer.

  • Krebs-Ringer solution (carbogenated with 95% O2 / 5% CO2).

Step-by-Step:

  • Mounting: Dissect EDL muscle and mount vertically in the organ bath at optimal length (Lo).

  • Equilibration: Allow 20 minutes equilibration at 22°C.

  • Heat Stress Test: Slowly increase bath temperature from 22°C to 37°C.

    • Control (Vehicle): Y522S muscles will exhibit a "heat-induced contracture" (increase in resting tension) as temperature rises.

  • Azumolene Intervention: In the experimental group, add Azumolene (10 µM) to the bath before or during the temperature ramp.

  • Data Analysis: Measure the integral of the resting tension curve.

    • Success Criteria: Azumolene prevents the development of contracture forces, maintaining baseline tension comparable to WT muscles.

References

  • Durham, W. J., et al. (2008). RyR1 S-nitrosylation underlies environmental heat stroke and sudden death in Y522S RyR1 knock-in mice. Cell, 133(1), 53-65. Link

  • Zhao, F., et al. (2006). Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor.[1] Journal of Biological Chemistry, 281(44), 33477-33486. Link

  • Yuchi, Z., et al. (2015). Crystal structures of ryanodine receptor SPRY1 and tandem-repeat domains reveal a critical FKBP12 binding determinant. Nature Communications, 6, 7947.[3] (Validates R12 domain binding). Link

  • Correa, J. C. R., et al. (2013). Physico-Chemical Characterization and Analytical Development for Sodium Azumolene, a Potential Drug Designed to Fight Malignant Hyperthermia.[4] Journal of Analytical & Bioanalytical Techniques. Link

  • Bannister, R. A. (2013). Dantrolene-induced inhibition of skeletal L-type Ca2+ current requires RyR1 expression. BioMed Research International. Link

Sources

Assessing the differential effects of Azumolene sodium and dantrolene on excitation-contraction coupling.

[1][2]

Executive Summary

This technical guide provides a rigorous comparison between Dantrolene Sodium , the current clinical standard for Malignant Hyperthermia (MH), and Azumolene Sodium , its brominated analogue.[1] While both agents function as direct Ryanodine Receptor 1 (RyR1) antagonists to decouple excitation-contraction (EC) pathways, Azumolene offers distinct physicochemical advantages—specifically a ~30-fold increase in water solubility and a reduced respiratory side-effect profile. This guide details the mechanistic divergences, experimental protocols for validation, and comparative data essential for researchers investigating skeletal muscle calcium handling.

Physicochemical & Structural Divergence

The functional differences between these two compounds stem from a single, critical structural modification on the phenyl ring.

  • Dantrolene: Contains a p-nitrophenyl group.[1][2] This nitro moiety contributes to high lattice energy and poor aqueous solubility, necessitating slow reconstitution in clinical settings (often requiring mannitol and high pH).

  • Azumolene: Substitutes the nitro group with a p-bromo group.[1][2] This halogen substitution significantly alters the solvation properties without disrupting the pharmacophore required for RyR1 binding.

Implication for Research: The enhanced solubility of Azumolene allows for rapid preparation of higher-concentration stock solutions in physiological buffers (e.g., Tyrode’s), reducing the risk of precipitation during micro-perfusion experiments in isolated muscle fibers.

Pharmacodynamics & Mechanism of Action

Both agents act as "braking" modulators on the RyR1 channel, stabilizing the closed state to prevent the pathologic Ca²⁺ leak characteristic of MH and Exertional Heat Stroke.

The RyR1 Binding Interface (New Structural Insights)

Recent crystallographic data (RyR Repeat12 domain analysis) indicates that both drugs bind deep within the RyR1 cleft.

  • Shared Mechanism: Both drugs utilize Trp881 and Trp995 (human RyR1 numbering) as anchoring points.[3]

  • Azumolene Specificity: The bulky bromine group of Azumolene forms unique additional contacts with Ile877 and Thr927 .[3] This deeper insertion suggests a potentially more stable occupancy in specific RyR1 conformational states, although functional potency (IC₅₀) remains comparable to Dantrolene.

Pathway Visualization: EC Coupling Inhibition

The following diagram illustrates the precise intervention point of these agents within the skeletal muscle triad.

ECCouplingAPAction Potential(T-Tubule)DHPRDHPR (Cav1.1)Voltage SensorAP->DHPRDepolarizationRyR1RyR1 Channel(SR Membrane)DHPR->RyR1Mechanical Coupling(Loop interaction)CaReleaseCa2+ Release(Sarcoplasmic Reticulum)RyR1->CaReleaseChannel OpeningContractionActin-MyosinCrossbridgingCaRelease->ContractionCytosolic [Ca2+] IncreaseDantroleneDantrolene(Nitro-derivative)Dantrolene->RyR1Stabilizes Closed State(Trp881/Trp995 interaction)AzumoleneAzumolene(Bromo-derivative)Azumolene->RyR1Stabilizes Closed State(Additional Ile877 contact)

Figure 1: Mechanism of Action. Both agents inhibit the orthograde signal from DHPR to RyR1, preventing massive SR Calcium release.

Experimental Protocols for Comparative Assessment

To objectively compare these agents, researchers must use self-validating protocols that control for solubility artifacts.

Protocol A: Microsomal [³H]Ryanodine Binding Assay

Purpose: To determine the binding affinity (Kd) and inhibitory potency (Ki) on isolated SR vesicles.[4] This biochemical assay eliminates the variable of membrane permeability.

  • Isolation: Prepare heavy SR vesicles from rabbit or porcine skeletal muscle via differential centrifugation.

  • Buffer System: Use a high-salt buffer (1 M KCl) to depolymerize myofilaments, followed by a binding buffer (0.2 M KCl, 20 mM MOPS, pH 7.4).

  • Reaction Setup:

    • Incubate SR protein (0.1 mg/mL) with 5–10 nM [³H]Ryanodine.

    • Control: Add vehicle (DMSO < 1%).

    • Experimental: Add Dantrolene or Azumolene (0.1 µM – 100 µM).

    • Nonspecific Binding: Determine using 10 µM unlabeled ryanodine.

  • Equilibration: Incubate at 37°C for 3 hours. Note: RyR1 kinetics are temperature-sensitive; room temperature incubation may yield different absolute Kd values.

  • Filtration: Rapidly filter through Whatman GF/B filters using a cell harvester to trap bound ligand.

  • Analysis: Measure radioactivity via liquid scintillation counting. Plot % Inhibition vs. Log[Drug].

Protocol B: Single Fiber Ca²⁺ Imaging (Functional Assay)

Purpose: To measure the efficacy of EC coupling inhibition in intact cellular architecture.

Workflow Visualization:

ImagingProtocolcluster_prepPreparation Phasecluster_expExperimental Phasecluster_dataAnalysisIsoEnzymatic Isolation(FDB Muscle + Collagenase)LoadDye Loading(Fluo-4 AM or Fura-2)Iso->LoadBaseBaseline Recording(Tyrode's Solution)Load->BaseStimElectrical Stimulation(Field stim: 10-100Hz)Base->StimPerfDrug Perfusion(Azumolene vs Dantrolene)Stim->PerfObserve DecayRatioCalculate ΔF/F0Perf->Ratio

Figure 2: Functional Imaging Workflow. Critical step: Perfusion must occur during active stimulation to observe use-dependent block.

Protocol Steps:

  • Dissociation: Isolate Flexor Digitorum Brevis (FDB) fibers using collagenase type I (2 mg/mL) in minimal essential medium.

  • Loading: Load fibers with high-affinity dye (e.g., Fluo-4 AM, 5 µM) for 20 mins at room temperature. Crucial: Use Pluronic F-127 to aid dye dispersion.

  • Chamber Setup: Mount fibers on laminin-coated glass coverslips. Perfuse with Tyrode’s solution containing 2 mM Ca²⁺.

  • Stimulation: Apply field stimulation (platinum electrodes) to elicit twitch (1 Hz) and tetanic (50-100 Hz) transients.

  • Drug Application:

    • Perfuse Azumolene or Dantrolene (typically 10–20 µM).

    • Validation Check: Azumolene should reach equilibrium faster due to solubility; Dantrolene may require longer perfusion times or sonication of the stock solution.

  • Quantification: Calculate the reduction in the amplitude of the Ca²⁺ transient (

    
    ).
    
Comparative Data Analysis

The following table synthesizes data from key comparative studies (e.g., Gronert et al., Sudo et al.).

ParameterDantrolene SodiumAzumolene SodiumScientific Implication
Water Solubility Low (< 0.3 mg/mL)High (~10 mg/mL)Azumolene allows for rapid bolus administration without large fluid volumes.
RyR1 IC₅₀ (In Vitro) ~2.0 – 3.5 µM~2.0 – 3.0 µMRoughly equipotent in inhibiting caffeine-induced contractures.
Binding Site RyR1 (Trp881/Trp995)RyR1 (Trp881/Trp995 + Ile877)Azumolene binds deeper in the R12 domain cleft.[3]
Respiratory Depression ModerateLow / NegligibleAzumolene has a wider therapeutic index regarding respiratory drive.
SOCE Inhibition PartialDistinct Component InhibitionAzumolene may distinguish between RyR1-coupled and independent SOCE pathways.[5]
Clinical & Translational Implications[2]

While Dantrolene remains the gold standard due to regulatory history, Azumolene presents a superior profile for "next-generation" RyR1 modulation.

  • Emergency Medicine: The 30-fold solubility advantage of Azumolene addresses the primary logistical failure in MH treatment: the time required to reconstitute dozens of Dantrolene vials.

  • Chronic Therapy: The reduced respiratory depression profile suggests Azumolene could be safer for chronic use in RyR1-related myopathies (e.g., Central Core Disease) where long-term Dantrolene use is limited by weakness and pulmonary risks.

References
  • Gronert, G. A., et al. (1987). Azumolene, a dantrolene analogue, in the treatment of malignant hyperthermia in swine.[6][7]British Journal of Anaesthesia .

  • Sudo, R. T., et al. (2008).[1] Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle.[6][1]Basic & Clinical Pharmacology & Toxicology .

  • Fruen, B. R., et al. (1997).[8] Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors.[5][9][10]Journal of Biological Chemistry .[10]

  • Zhao, F., et al. (2006). Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor.[1][5]Journal of Biological Chemistry .[10]

  • Dhindwal, S., et al. (2025).[11] Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development.[3]Nature Communications . (Note: Citation based on recent structural biology findings).

Safety Operating Guide

Operational Guide: Comprehensive Safety Protocols for Handling Azumolene Sodium

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to ensure that your engagement with novel chemical entities is not only scientifically productive but also fundamentally safe. This guide moves beyond a simple checklist to instill a deep understanding of the principles of containment and exposure control when working with Azumolene sodium. Azumolene sodium, a dantrolene analog, is a physiologically potent compound designed to modulate intracellular calcium homeostasis.[1][2] While specific toxicology data is limited, its structural similarity to dantrolene sodium—a compound with known hazards including potential for reproductive toxicity and organ damage with repeated exposure—necessitates a cautious and systematic approach to handling.[3][4]

The core principle of this guide is ALARA (As Low As Reasonably Achievable) . Every procedure and recommendation is designed to minimize potential exposure through a multi-layered defense system, prioritizing engineering controls and supplementing them with appropriate Personal Protective Equipment (PPE).

Hazard Assessment: Understanding the Risk Profile

A thorough risk assessment is the cornerstone of safe laboratory practice. Given that Azumolene sodium is a crystalline solid, the primary route of exposure during initial handling is the inhalation of aerosolized powder.[2] Dermal contact and accidental ingestion are secondary but equally important risks.

Based on data from its analog, dantrolene sodium, the potential hazards are summarized below:

Hazard TypePotential EffectRationale / Source
Acute Toxicity (Oral) Harmful if swallowed. Ingestion may lead to muscle weakness, dizziness, drowsiness, and respiratory depression.[5]Analog data from dantrolene sodium safety data sheets.
Skin & Eye Irritation Causes skin and serious eye irritation.Analog data from dantrolene sodium safety data sheets.
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.Analog data from dantrolene sodium safety data sheets.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[3]Analog data from dantrolene sodium safety data sheets.
Organ Toxicity May cause damage to organs (specifically the liver) through prolonged or repeated exposure.[5]Analog data from dantrolene sodium safety data sheets.
Physical Hazard Fine dust particles may form flammable or explosive mixtures in the air.[5]Analog data from dantrolene sodium safety data sheets.

This profile mandates that Azumolene sodium be handled as a potent compound, requiring stringent controls to prevent dust generation and environmental release.[5]

The Hierarchy of Controls: A Multi-Layered Defense

PPE is the last line of defense. Its effectiveness is predicated on the proper implementation of engineering and administrative controls.

  • Engineering Controls (Primary Defense): The most critical step is to handle solid Azumolene sodium within a certified containment device.

    • Vented Balance Enclosure (VBE) or Chemical Fume Hood: For weighing and reconstituting the powder. These systems must be certified and have a demonstrated face velocity to ensure containment.

    • Glovebox or Isolator: For operations involving larger quantities or requiring a higher degree of containment, a glovebox provides a physical barrier, significantly reducing exposure risk.[6]

  • Administrative Controls:

    • Designated Work Areas: All work with Azumolene sodium powder should be restricted to a designated and clearly marked area.

    • Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for handling Azumolene sodium must be written and all personnel must be trained on it.

    • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5][7]

Personal Protective Equipment (PPE): Your Final Barrier

The selection of PPE is dictated by the specific task. The following diagram outlines the decision-making process for appropriate PPE selection.

PPE_Workflow cluster_start Risk Assessment cluster_task Task Evaluation cluster_ppe PPE & Engineering Control Selection cluster_end Final Checks Start Begin Task with Azumolene Sodium Task_Type What is the physical form and scale of the operation? Start->Task_Type Solid_Handling Level 1: Solid Handling (Weighing, Aliquoting) - Use Chemical Fume Hood or VBE - Double Gloves (Nitrile) - Lab Coat & Gown - Goggles & Face Shield - N95/FFP3 Respirator Task_Type->Solid_Handling  Solid Powder   Solution_Handling Level 2: Solution Handling (Dilutions, Transfers) - Use Benchtop with Spill Tray - Nitrile Gloves - Lab Coat - Safety Glasses Task_Type->Solution_Handling  Dilute Solution (<1 mg/mL)   End Proceed with Experiment Solid_Handling->End Solution_Handling->End

Caption: PPE Selection Workflow for Azumolene Sodium.

Core PPE Requirements

The following table summarizes the essential PPE for handling Azumolene sodium.

PPE ComponentSpecificationRationale
Hand Protection Double Gloving: Inner and outer pair of powder-free nitrile gloves.[8]Protects against skin irritation and absorption. Double gloving provides redundancy in case the outer glove is compromised. Change outer glove every 30 minutes or immediately upon contamination.[8]
Eye/Face Protection ANSI Z87.1-rated safety goggles. A full-face shield is required when handling the powder outside of a glovebox.[8]Protects against splashes and airborne particles causing serious eye irritation. Safety glasses alone are insufficient.[8]
Body Protection Disposable, solid-front laboratory gown with knit cuffs, worn over a standard lab coat.[8]Provides a barrier against skin contact. The gown should be changed immediately after a spill or at the end of the procedure.[8]
Respiratory Protection NIOSH-approved N95 or higher-rated respirator (e.g., FFP3).Mandatory when handling the powder. This mitigates the risk of inhaling aerosolized particles, which can cause respiratory irritation and systemic toxicity.[8] Surgical masks offer no protection against chemical dust.[8]

Procedural Guidance: Step-by-Step Protocols

Protocol: Weighing and Reconstituting Solid Azumolene Sodium

This protocol assumes the use of a Vented Balance Enclosure (VBE) or chemical fume hood.

  • Preparation:

    • Don all required PPE for solid handling: N95 respirator, double nitrile gloves, goggles, face shield, and disposable gown over a lab coat.

    • Decontaminate the work surface of the VBE with 70% ethanol.

    • Place a plastic-backed absorbent liner on the work surface.

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvent) inside the enclosure to minimize airflow disruption.

  • Weighing:

    • Carefully open the container of Azumolene sodium inside the enclosure. Avoid any sudden movements that could generate dust.

    • Using a clean spatula, transfer the desired amount of powder to a weigh boat on the analytical balance.

    • Once the desired weight is achieved, securely close the primary container.

  • Reconstitution:

    • Transfer the weighed powder into the appropriate vial.

    • Slowly add the desired solvent, allowing the powder to wet completely before agitation to prevent aerosolization.

    • Cap the vial and mix gently until the solid is fully dissolved. Azumolene sodium is significantly more water-soluble than dantrolene, which facilitates this process.[9]

  • Post-Procedure Cleanup:

    • Carefully wipe down the spatula and any contaminated surfaces with a damp cloth to collect residual powder.[5]

    • Place all disposable items (weigh boats, liner, outer gloves, gown) into a designated, sealed waste bag for hazardous chemical waste.

    • Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.

    • Wash hands thoroughly.

Spill Management and Decontamination

Accidents happen. A clear, actionable spill plan is essential.

  • Minor Spill (Powder, <100mg):

    • Alert personnel in the immediate area.

    • Wearing full solid-handling PPE, gently cover the spill with a damp paper towel to avoid raising dust.[5]

    • Carefully wipe the area from the outside in.

    • Place all contaminated materials in a sealed hazardous waste bag.

    • Decontaminate the area with an appropriate cleaning agent followed by 70% ethanol.

  • Major Spill:

    • Evacuate all non-essential personnel from the area.[5]

    • Alert your institution's Environmental Health & Safety (EHS) department immediately.

    • Do not attempt to clean a major spill without specific training and equipment.

Waste Disposal Plan

Proper segregation and disposal of waste are critical to prevent environmental release and ensure compliance.[5]

  • Solid Waste:

    • All items contaminated with solid Azumolene sodium (gloves, gowns, weigh boats, liners, etc.) must be collected in a clearly labeled, sealed hazardous waste container.[5]

    • Label as: "Hazardous Waste: Azumolene Sodium Contaminated Debris."

  • Liquid Waste:

    • Aqueous solutions of Azumolene sodium should be collected in a designated, sealed hazardous liquid waste container.

    • Do not pour Azumolene sodium solutions down the drain. While some dilute chemical solutions can be drain-disposed, potent pharmaceutical compounds require specialized disposal.[10]

  • Sharps Waste:

    • Any needles or syringes used to transfer Azumolene sodium solutions must be disposed of in an approved sharps container.

By integrating these engineering controls, administrative procedures, and PPE protocols into your daily workflow, you build a robust safety system that protects both the researcher and the integrity of the research itself.

References

  • MATERIAL SAFETY D
  • CAT 771 - dantrolene sodium - SAFETY DATA SHEET. Santa Cruz Biotechnology, Inc.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Azumolene sodium (EU4093) | [Ca2+]i Inhibitor. MedChemExpress.
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • Disposal of Dilute (0.01%) Sodium Azide Solution. Defense Centers for Public Health.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Current clinical application of dantrolene sodium. PubMed Central.
  • Physico-Chemical Characterization and Analytical Development for Sodium Azumolene, a Potential Drug Designed to Fight Malignant Hyperthermia.
  • Dantrolene (sodium salt)
  • Dantrolene, Sodium Salt - Material Safety Data Sheet. Santa Cruz Biotechnology, Inc.
  • Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle. Anesthesiology.
  • Dantrolene Sodium for Injection USP, 20 mg per vial - SAFETY D
  • EHS Fact Sheet: Disposal of Aqueous Nonhazardous Wastes. Unknown Source.
  • Potent Pharmaceutical Compound Containment Case Study. AIHA.
  • Dantrolene, Sodium Salt Hemiheptahydrate - Material Safety Data Sheet. Santa Cruz Biotechnology, Inc.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.